Spiro[indole-3,4'-piperidine]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[indole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDJHJGTFYYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593750 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19136-10-8 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Spiro[indole-3,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its unique three-dimensional structure has garnered significant interest in medicinal chemistry, leading to the development of numerous derivatives with a wide range of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel spiro[indole-3,4'-piperidine] derivatives, with a focus on recent advancements and key experimental methodologies.
Synthesis of Spiro[indole-3,4'-piperidine] Derivatives
The construction of the spiro[indole-3,4'-piperidine] core can be achieved through several synthetic strategies. Two prominent and effective methods are the silver-catalyzed diastereoselective cycloisomerization of tryptamine-ynamides and various multi-component reactions.
Silver-Catalyzed Diastereoselective Cycloisomerization
A robust method for accessing the spiro[indole-3,4'-piperidine] scaffold involves a silver(I)/triphenylphosphine (Ag(I)/PPh3)-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides.[1][2][3] This approach offers a diastereoselective route to the desired products.
Experimental Protocol: General Procedure for Silver-Catalyzed Cycloisomerization [3]
To a solution of the respective tryptamine-ynamide (1.0 equiv) in toluene (0.1 M) under an inert atmosphere, AgOTf (0.1 equiv) and PPh3 (0.1 equiv) are added. The reaction mixture is stirred at room temperature for the time specified in the literature for the particular substrate. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spiro[indole-3,4'-piperidine] derivative.
Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like spiro[indole-3,4'-piperidine] derivatives in a single step. Various MCRs have been developed, often involving the reaction of an isatin derivative, an amine, and a third component.[4][5][6][7]
Experimental Protocol: General Procedure for a Three-Component Synthesis [4]
A mixture of an isatin (1.0 equiv), an appropriate active methylene compound (e.g., malononitrile, 1.0 equiv), and an 8-hydroxyquinoline derivative (1.0 equiv) is dissolved in ethanol. A catalytic amount of a base, such as piperidine, is added to the solution. The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the functionalized spiro[indole-3,4'-piperidine] product.
Characterization of Spiro[indole-3,4'-piperidine] Derivatives
The structural elucidation and confirmation of the synthesized spiro[indole-3,4'-piperidine] derivatives are performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the spiro center.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of selected spiro[indole-3,4'-piperidine] derivatives.
Table 1: Synthesis and Characterization Data for Selected Spiro[indole-3,4'-piperidine] Derivatives
| Compound ID | Synthetic Method | Yield (%) | 1H NMR (ppm) Key Signals | 13C NMR (ppm) Key Signals | Reference |
| 1 | Silver-Catalyzed Cycloisomerization | 91 | 8.63 (d, 1H), 7.84-7.73 (m, 2H), 4.72-4.64 (m, 1H) | 176.7, 159.5, 146.6, 73.9, 66.3, 55.3 | [8] |
| 2 | Three-Component Reaction | 85 | 8.39 (d, 1H), 7.75-7.35 (m, 6H), 4.95-4.84 (m, 1H) | 177.5, 159.5, 146.5, 73.2, 65.9, 55.7 | [8] |
| 3 | Three-Component Reaction | 78 | 11.05 (s, 1H, NH), 7.60-6.80 (m, 8H, Ar-H) | 178.5, 142.1, 134.5, 129.0, 125.5, 122.0, 110.0, 65.0, 45.2 | [5] |
Table 2: Anticancer Activity of Selected Spiro[indole-3,4'-piperidine] Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| SPP10 | MCF-7 (Breast Cancer) | 2.31 ± 0.3 | [9] |
| SPP10 | H69AR (Lung Cancer) | 3.16 ± 0.8 | [9] |
| SPP10 | PC-3 (Prostate Cancer) | 4.2 ± 0.2 | [9] |
| Compound 1 | RXF393 (Renal Cancer) | 7.01 ± 0.39 | [10] |
| Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [10] |
| Compound 1 | HT29 (Colon Cancer) | 24.3 ± 1.29 | [10] |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation.
Signaling Pathways
The biological activity of spiro[indole-3,4'-piperidine] derivatives has been linked to their interaction with various cellular targets and signaling pathways. Two notable examples are the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Dihydrofolate Reductase (DHFR).
Caption: Simplified CFTR signaling pathway and potential modulation by spiro derivatives.
References
- 1. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Three-component stereoselective synthesis of spirooxindole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Spiro[indole-3,4'-piperidine] Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] moiety represents a fascinating and highly privileged heterocyclic scaffold in medicinal chemistry. Its unique three-dimensional architecture, combining the pharmacophoric features of both the indole and piperidine rings, has positioned it as a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the diverse biological activities associated with this core structure, complete with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Biological Activities of Spiro[indole-3,4'-piperidine] Derivatives
The rigid spirocyclic framework of the spiro[indole-3,4'-piperidine] core allows for the precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules. This has led to the discovery of potent compounds with a range of activities, including anticancer, antimicrobial, antiviral, and neurological effects.
Anticancer Activity
A significant area of research for spiro[indole-3,4'-piperidine] and related spirooxindole derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of the MDM2-p53 protein-protein interaction and the inhibition of histone deacetylases (HDACs).
MDM2-p53 Inhibition: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[1] Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Spirooxindole-based compounds have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction, stabilizing p53, and reactivating its downstream signaling pathways. Several spirooxindole derivatives have shown potent inhibition of the MDM2-p53 interaction, leading to apoptosis and cell cycle arrest in cancer cells.
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes. N-benzyl spiro-piperidine hydroxamic acid-based derivatives have been identified as potent HDAC inhibitors, demonstrating antiproliferative activity against various tumor cell lines while showing selectivity for cancer cells over normal cells.
| Compound Type | Target/Mechanism | Cell Line | Activity (IC50/GI50) | Reference |
| Spirooxindole-pyrrolidine | MDM2-p53 Inhibition | SJSA-1 (osteosarcoma) | 161 nM - 547 nM | [2] |
| Spirooxindole-pyrrolidine | Antiproliferative | MDA-MB-231 (breast), PC3 (prostate), HCT-116 (colon), A549 (lung) | 2.4 - 7.8 µM | [2] |
| Spirooxindole-pyrrolidine | Antiproliferative | HepG-2 (liver) | < 10 µg/mL | [3] |
| Spiro[pyrano[2,3-e]indole-9,1'-pyrrolo[3,4-c]pyrrole] | Plk4 Kinase Inhibition | Caco2 (colorectal), HCT116 (colorectal) | 51 - 68 µM | [4] |
| Mesitylene-based Spirooxindoles | Cytotoxicity | A549 (lung) | 1.2 - 10.26 µM | [5] |
| Spiro[indole-3,5'-isoxazoles] | Anticancer | Neuroblastoma cells | Promising activity | [6] |
| N-benzyl spiro-piperidine hydroxamic acid | HDAC Inhibition | Various tumor cell lines | Potent activity | |
| Spirooxindole-pyrazole hybrids | MDM2-p53 Inhibition | A549 (lung) | Synergizes with doxorubicin | [7] |
Antimicrobial Activity
The spiro[indole-3,4'-piperidine] scaffold has also been explored for its potential in combating infectious diseases, demonstrating activity against bacteria and protozoan parasites.
Antibacterial Activity: Spirooxindole derivatives have been synthesized and evaluated for their antibacterial properties. For instance, spiro[indoline-3,3′-pyrazoline]-2-ones have shown promising activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. New spiro-piperidine derivatives have demonstrated potent antileishmanial action, with some compounds showing superior efficacy to the reference drug miltefosine against both promastigote and amastigote forms of Leishmania major.[5][8] The mechanism of action is believed to be through the inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), key enzymes in the parasite's folate metabolism.[5][8]
| Compound Type | Organism | Activity (MIC/IC50) | Reference |
| Spiro[indoline-3,3′-pyrazoline]-2-ones | Bacillus subtilis | 0.348–1.809 mM | [9] |
| Spiro[indoline-3,3′-pyrazoline]-2-ones | Staphylococcus aureus | 0.044–0.226 mM | [9] |
| Spiro-piperidine derivatives | Leishmania major (amastigote) | 0.50 - 0.89 µM | [5][8] |
| Spiro-piperidine derivatives | Leishmania major (promastigote) | 0.4102–5.3974 µM | [8] |
Antiviral Activity
Spirooxindole-based compounds have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.
Anti-HIV Activity: Certain spirooxindole derivatives have been identified as potent inhibitors of HIV replication. For example, a 2-pyridinyl analogue has demonstrated an EC50 of 8 nM against HIV. Another spirooxindole compound was found to inhibit the function of the HIV accessory protein Vpr, with an IC50 of 0.5 µM.
Anti-influenza Activity: Spiro-piperidine derivatives have been investigated as inhibitors of the influenza A virus M2 proton channel, with some compounds showing significantly greater potency than the established drug amantadine. Additionally, other spirooxindole compounds have shown direct antiviral activity against influenza A virus strains.
| Compound Type | Virus | Activity (IC50/EC50) | Reference |
| 2-Pyridinyl spirooxindole analogue | HIV | 8 nM | [10] |
| Spirooxindole SIP-1 | HIV (Vpr inhibition) | 0.5 µM | [10] |
| 3-azaspiro[8][8]undecane hydrochloride | Influenza A (M2 channel) | 0.92 µM | [11] |
| Spirooxindole derivative (47b) | Influenza A (A/Jinan/15/90) | 4.12 µg/mL | [10] |
| Spirooxindole derivative (47c) | Influenza A (A/Jinan/15/90) | 12.35 µg/mL | [10] |
| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ05) | Influenza A/H1N1 (A/PR/8/34) | Lower than ribavirin, amantadine, and rimantadine | [12] |
Neurological Activity
The spiro[indole-3,4'-piperidine] core is also being investigated for its potential in treating neurological disorders, particularly through the inhibition of cholinesterases.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Novel hybrid spiro heterocycles incorporating pyrrolizine, spirooxindole, and piperidine moieties have displayed significant cholinesterase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range against both AChE and BChE.[13] An indole-piperidine amide derivative has also shown potent dual inhibition of human AChE and human BACE-1, another key target in Alzheimer's disease.[14]
| Compound Type | Target | Activity (IC50) | Reference |
| Spirooxindole-pyrrolizine-piperidine hybrid (8g) | Acetylcholinesterase (AChE) | 3.33 µM | [13] |
| Spirooxindole-pyrrolizine-piperidine hybrid (8e) | Butyrylcholinesterase (BChE) | 3.13 µM | [13] |
| Indole-piperidine amide (23a) | human Acetylcholinesterase (hAChE) | 0.32 µM | [14] |
| Indole-piperidine amide (23a) | human β-secretase (hBACE-1) | 0.39 µM | [14] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | Acetylcholinesterase (AChE) | 13 nM | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of spiro[indole-3,4'-piperidine] derivatives.
Synthesis of Spiro[indole-3,4'-piperidine] Derivatives
A common and efficient method for the synthesis of the spiro[indole-3,4'-piperidine] scaffold is through a [3+2] cycloaddition reaction.[5] This typically involves the reaction of an azomethine ylide, generated in situ from an isatin and an amino acid (such as sarcosine or L-proline), with a dipolarophile.
General Synthetic Procedure:
-
A mixture of the appropriate isatin (1 mmol), amino acid (1 mmol), and dipolarophile (1 mmol) is refluxed in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
-
The crude product is collected by filtration and purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][16]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][17]
Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity Assay: HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a cell-based system.[18]
Protocol:
-
Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are seeded in a 96-well plate.
-
Compound Treatment and Infection: The cells are treated with serial dilutions of the test compound, followed by infection with a known amount of HIV-1 virus stock.
-
Incubation: The plate is incubated for 48 hours at 37°C.
-
Luciferase Assay: The luciferase activity is measured using a luminometer, which is proportional to the level of viral replication.
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control (infected, untreated cells). The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is determined from the dose-response curve.
Neurological Activity Assessment: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple and reliable colorimetric assay to measure cholinesterase activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the test compound, a solution of the enzyme (AChE or BChE), and solutions of the substrates acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and test compound at various concentrations.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCh or BTCh) and DTNB.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the science. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: MDM2-p53 signaling pathway and the inhibitory action of spiro[indole-3,4'-piperidine] compounds.
Caption: Mechanism of action of spiro-piperidine based HDAC inhibitors on chromatin remodeling.
Caption: Antifolate mechanism of spiro-piperidine derivatives in Leishmania.
Caption: Experimental workflow for assessing the anticancer activity of spiro compounds using the MTT assay.
Conclusion
The spiro[indole-3,4'-piperidine] core structure and its related analogues have unequivocally demonstrated their significance as a versatile and privileged scaffold in the realm of drug discovery. The diverse and potent biological activities, ranging from anticancer and antimicrobial to antiviral and neurological, underscore the immense therapeutic potential harbored within this unique chemical architecture. The ability to readily synthesize and functionalize this core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced efficacy and selectivity. As our understanding of the intricate molecular interactions governing these biological effects deepens, the spiro[indole-3,4'-piperidine] scaffold will undoubtedly continue to be a source of innovative and impactful therapeutic agents for the foreseeable future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]-Spirocyclization of Nitroalkenes to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. benchchem.com [benchchem.com]
In Vitro Mechanisms of Action of Spiro[indole-3,4'-piperidine] Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this versatile class of compounds, focusing on their interactions with key biological targets implicated in a range of diseases, including cancer and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Inhibition of Receptor Tyrosine Kinases: c-Met and ALK
A significant area of investigation for spiro[indole-3,4'-piperidine] derivatives has been their potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly c-Met (hepatocyte growth factor receptor, HGFR) and Anaplastic Lymphoma Kinase (ALK).[1] Dysregulation of these kinases is a known driver in various human cancers.[1]
Quantitative Inhibition Data
Several studies have reported the synthesis and evaluation of spiro[indole-3,4'-piperidine]-2-ones as inhibitors of c-Met and ALK. The inhibitory activities are typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through biochemical and cell-based assays.
| Compound ID | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| 5b (SMU-B) | c-Met | 3.5 | 68 | [1] |
| ALK | 8.1 | 95 | [1] | |
| Generic Derivatives | c-Met | 14.7 - 17,000 | 1,560 - 1,400,000 | [2] |
Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within its kinase domain. This activation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility. Spiro[indole-3,4'-piperidine] inhibitors act by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its phosphorylation and subsequent activation of downstream signaling. A similar mechanism applies to the inhibition of ALK.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Drug Design: A Technical Guide to the Spiro[indole-3,4'-piperidine] Scaffold
For Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Its rigid three-dimensional structure provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the in silico methodologies employed in the rational design of novel drug candidates based on this promising scaffold. We will explore the key computational techniques, provide detailed experimental protocols, and present quantitative data to facilitate a deeper understanding of the structure-activity relationships (SAR) and pharmacokinetic profiles of these compounds.
The Spiro[indole-3,4'-piperidine] Scaffold: A Privileged Structure in Drug Discovery
The spiro[indole-3,4'-piperidine] core, characterized by the fusion of an indole ring and a piperidine ring at a common carbon atom (C3 of the indole), offers a distinct spatial arrangement of functional groups. This structural rigidity can lead to enhanced binding affinity and selectivity for target proteins compared to more flexible acyclic or monocyclic analogs. In silico studies have been instrumental in exploring the chemical space around this scaffold, leading to the discovery of potent inhibitors for various therapeutic targets, including c-Met and the MDM2-p53 interaction, which are critical in cancer therapy.
In Silico Experimental Protocols
A typical in silico drug design workflow for exploring the potential of the spiro[indole-3,4'-piperidine] scaffold involves a series of computational experiments. The following sections provide detailed methodologies for the key techniques.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a fundamental tool for virtual screening and for understanding ligand-receptor interactions.
Protocol using AutoDock Vina:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands not relevant to the study using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the spiro[indole-3,4'-piperidine] derivative using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds for the ligand in ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site on the target protein, either from the co-crystallized ligand position or through literature review.
-
In ADT, define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Visualize the docked poses of the ligand in the protein's binding site using PyMOL or UCSF Chimera.
-
Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. The binding energy (in kcal/mol) provided by Vina gives an estimate of the binding affinity.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
Protocol using GROMACS:
-
System Preparation:
-
Start with the best-docked pose of the spiro[indole-3,4'-piperidine] derivative in the target protein.
-
Generate the topology and parameter files for the protein using a force field like CHARMM36 or AMBER. The pdb2gmx tool in GROMACS can be used for this purpose.
-
Generate the topology and parameter files for the ligand. This often requires the use of external tools or servers like CGenFF or the Antechamber suite for AMBER.
-
-
Building the Simulation Box:
-
Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges (typically 1.0 nm).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system. Position restraints are usually applied to the protein and ligand heavy atoms.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system. Position restraints are gradually released.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints. Trajectories, energies, and other properties are saved at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions over time. This analysis provides insights into the stability of the protein-ligand complex and the key interacting residues.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. In silico ADMET models can help identify potential liabilities early in the drug discovery process.
Methodology using Online Servers and Software:
-
SwissADME: A free web-based tool that provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Users can input the structure of the spiro[indole-3,4'-piperidine] derivative as a SMILES string or draw it directly.
-
pkCSM: Another web server that predicts various ADMET properties based on the chemical structure.
-
Schrödinger's QikProp: A commercial software that offers fast and accurate prediction of pharmaceutically relevant properties.[1]
-
Discovery Studio: A comprehensive modeling and simulation suite that includes modules for ADMET prediction.[2]
The general process involves submitting the 2D or 3D structure of the molecule to the server or software, which then uses pre-built models to calculate various descriptors and predict the ADMET properties.
Quantitative Data Summary
The following tables summarize quantitative data from various in silico and in vitro studies on spiro[indole-3,4'-piperidine] and related spirooxindole derivatives.
Table 1: Biological Activity of Spiro[indole-3,4'-piperidine] Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| Series of spiro[indoline-3, 4'-piperidine]-2-ones | c-Met | TR-FRET-based assay | 0.0147 - 17 | - | [3] |
| Series of spiro[indoline-3, 4'-piperidine]-2-ones | c-Met | Cell-based assay | 1.56 - 1400 | - | [3] |
| Compound 1 | Sigma 1 Receptor | Binding Assay | - | 3.2 | [4] |
| Compound 3 | Sigma 1 Receptor | Binding Assay | - | 8.9 | [4] |
| Compound 23 | Sigma 2 Receptor | Binding Assay | - | 5.07 | [5] |
Table 2: In Silico ADMET and Physicochemical Properties of Selected Spirooxindole Derivatives
| Property | Compound A1 | Compound A2 | Compound A3 | Compound A4 | Compound A5 | Reference |
| Molecular Weight ( g/mol ) | >500 | >500 | >500 | >500 | >500 | [6][7] |
| miLogP | >5 | >5 | >5 | >5 | >5 | [6] |
| Topological Polar Surface Area (TPSA) (Ų) | <140 | <140 | <140 | <140 | <140 | [6] |
| Number of Rotatable Bonds | <10 | <10 | <10 | <10 | <10 | [6] |
| Hydrogen Bond Donors | <5 | <5 | <5 | <5 | <5 | [6] |
| Hydrogen Bond Acceptors | <10 | <10 | <10 | <10 | <10 | [6] |
| Lipinski's Rule of Five Violations | 2 | 2 | 2 | 2 | 2 | [6] |
| Blood-Brain Barrier (BBB) Permeability | Permeable | - | - | - | - | [6] |
Visualization of Key Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is essential for a clear understanding of the drug design process. The following diagrams are generated using the DOT language and can be rendered with Graphviz.
In Silico Drug Design Workflow
This diagram illustrates a typical workflow for the in silico design of novel compounds based on the spiro[indole-3,4'-piperidine] scaffold.
Caption: A generalized workflow for in silico drug design.
c-Met Signaling Pathway
This diagram shows a simplified representation of the c-Met signaling pathway, a key target for spiro[indole-3,4'-piperidine]-based inhibitors in cancer therapy.
References
- 1. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADMET Prediction Using Discovery Studio - CD ComputaBio [computabio.com]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 5. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. Molecular docking studies, drug-likeness and in-silico ADMET and adverse effect prediction of some novel Spirooxindole derivatives for Alzheimer`s disease - INTERNATIONAL JOURNAL OF SCIENTIFIC DEVELOPMENT AND RESEARCH [openrgate.org]
Diastereoselective Synthesis of the Spiro[indole-3,4'-piperidine] Scaffold: An In-depth Technical Guide
The spiro[indole-3,4'-piperidine] core is a privileged heterocyclic scaffold found in a variety of natural products and medicinally important compounds. Its rigid three-dimensional structure makes it an attractive target for drug discovery. This technical guide provides a detailed overview of the key diastereoselective methods for the synthesis of this important structural motif, complete with experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategies
Several powerful strategies have emerged for the diastereoselective construction of the spiro[indole-3,4'-piperidine] scaffold and its analogues. These methods primarily include metal-catalyzed cyclizations, organocatalytic reactions, and multicomponent cycloadditions.
Silver(I)-Catalyzed Diastereoselective Cycloisomerization of Tryptamine-Ynamides
A prominent and recently developed method for accessing the spiro[indole-3,4'-piperidine] scaffold is the Silver(I)-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions and offers high diastereoselectivity, particularly when employing a chiral pool approach.[1][2][3][4] The reaction is believed to proceed through a spiroindoleninium intermediate, which is stabilized by non-covalent interactions between the substrate and the catalyst/ligand complex.[1][2]
General Experimental Workflow:
Caption: General workflow for the Ag(I)-catalyzed synthesis.
Quantitative Data Summary:
| Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| AgOTf/PPh3 | Toluene | RT | 8 | up to 91% | >20:1 |
| AgSbF6/PPh3 | Toluene | RT | 8 | 75% | >20:1 |
| AgBF4/PPh3 | Toluene | RT | 8 | 68% | >20:1 |
| AgClO4/PPh3 | Toluene | RT | 8 | 55% | >20:1 |
Detailed Experimental Protocol: Ag(I)/PPh3-Catalyzed Cycloisomerization
To a solution of the tryptamine-ynamide substrate (0.1 mmol) in anhydrous toluene (2.0 mL) under an inert atmosphere (N2 or Argon) at room temperature, was added triphenylphosphine (PPh3, 20 mol%) followed by silver trifluoromethanesulfonate (AgOTf, 20 mol%). The reaction mixture is stirred at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro[indole-3,4'-piperidine] product.[2][5]
Iridium-Catalyzed Interrupted Reductive Pictet-Spengler Reaction
The classical Pictet-Spengler reaction is a staple for the synthesis of tetrahydro-β-carbolines.[6][7] However, the formation of the aza-spiroindoline core can be challenging due to competing rearomatization pathways.[8][9] An innovative approach involves an iridium(I)-catalyzed interrupted reductive Pictet-Spengler reaction of indole-tethered amides or lactams. This method provides access to complex aza-spirocyclic indoline structures with high diastereoselectivity.[8][10] The reaction utilizes Vaska's complex as the catalyst and a silane as the terminal reductant.[8]
Reaction Mechanism Overview:
Caption: Key steps in the iridium-catalyzed reaction.
Quantitative Data Summary:
| Catalyst | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Vaska's Complex | TMDS | Toluene | -15 | 1 | up to 95% | up to >95:5 |
Detailed Experimental Protocol: Iridium-Catalyzed Aza-Spirocyclization
In a nitrogen-filled glovebox, Vaska's complex (1 mol%) and the indole-tethered lactam substrate (0.1 mmol) are dissolved in anhydrous toluene (1.0 mL) in a sealed vial. The solution is cooled to -15 °C, and tetramethyldisiloxane (TMDS, 3.0 equiv) is added. The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the aza-spiroindoline.[8]
Organocatalytic Asymmetric Synthesis of 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] Derivatives
Organocatalysis offers a metal-free approach to the enantioselective synthesis of spirocyclic scaffolds. A notable example is the reaction of enamines with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst to afford highly functionalized 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives.[1][11][12] This method allows for the construction of complex spirooxindole skeletons with moderate to good enantioselectivity.[11][12]
Proposed Reaction Pathway:
Caption: Plausible mechanism for the organocatalytic reaction.
Quantitative Data Summary:
| Catalyst (mol%) | Solvent | Temp. (°C) | Time (d) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Thiourea (30) | MeCN | 15 | 5 | 40-82% | 30-58% |
Detailed Experimental Protocol: Organocatalytic Synthesis
To a mixture of the chiral thiourea catalyst (30 mol%) and the enamine (0.2 mmol) in acetonitrile (0.5 mL), the isatylidene malononitrile derivative (0.1 mmol) is added. The reaction mixture is stirred at 15 °C for 5 days. After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 85:15) to give the final spirooxindole product.[1]
Three-Component 1,3-Dipolar Cycloaddition
Three-component 1,3-dipolar cycloaddition reactions provide a highly efficient and atom-economical route to complex heterocyclic systems, including spirooxindoles.[2][3][13][14][15] In a typical procedure, an azomethine ylide is generated in situ from an α-amino acid and an isatin derivative, which then undergoes a [3+2] cycloaddition with a dipolarophile to furnish the spirooxindole-pyrrolidine scaffold with high diastereoselectivity.[16]
Quantitative Data Summary:
| Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (E)-Chalcones | Methanol | Reflux | 1-1.5 | up to 75% | Regio- and diastereoselective |
| N-Substituted Maleimides | Ethanol | RT | - | 76-95% | 17:1 to >99:1 |
Detailed Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
A mixture of the isatin derivative (0.25 mmol), (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol), and the (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol) in methanol (20 mL) is refluxed for 1-1.5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (100-200 mesh, eluent: 10-20% ethyl acetate in n-hexane) to afford the pure di-spirooxindole product.[16]
Conclusion
The diastereoselective synthesis of the spiro[indole-3,4'-piperidine] scaffold has seen significant advancements, with several robust and efficient methods now available to synthetic chemists. The choice of method will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of this important class of molecules for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) Iridium-Catalyzed Aza-Spirocyclization of [research.amanote.com]
- 11. New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4'- (1',4'-dihydropyridine)] Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Spiro-Piperidine Derivatives Using Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The efficient construction of this complex three-dimensional architecture is a significant challenge in synthetic organic chemistry. This technical guide details the one-pot synthesis of spiro-piperidine derivatives, with a particular focus on the use of ionic liquids as recyclable and environmentally benign catalysts. We will explore various multi-component reactions catalyzed by different classes of ionic liquids, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction
Spiro-piperidine derivatives have garnered considerable attention in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. Traditional multi-step syntheses of these complex molecules often suffer from low overall yields, tedious purification procedures, and the use of hazardous reagents. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy to overcome these limitations by combining multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste.
Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable acidity/basicity, have proven to be excellent catalysts and reaction media for a wide range of organic transformations.[1][2] In the context of spiro-piperidine synthesis, ILs can act as Brønsted or Lewis acids, bases, or phase-transfer catalysts, often leading to improved yields, shorter reaction times, and simplified product isolation.[3][4] Furthermore, the potential for catalyst recycling makes IL-mediated syntheses an attractive approach from a green chemistry perspective.[5][6]
This guide provides a comprehensive overview of recent advancements in the one-pot synthesis of various spiro-piperidine derivatives using ionic liquids. We will present a comparative analysis of different catalytic systems, detailed experimental procedures for key reactions, and a discussion of the proposed reaction mechanisms.
Data Presentation: A Comparative Analysis
The efficiency of ionic liquid-catalyzed one-pot syntheses of spiro-piperidine derivatives is highlighted by the high to excellent yields achieved under relatively mild conditions. The following tables summarize quantitative data from various reported methodologies, allowing for a clear comparison of different ionic liquids, reaction conditions, and resulting product yields.
Table 1: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
| Entry | Isatin Derivative | Hydrazine | Active Methylene | Ionic Liquid Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Isatin | Hydrazine hydrate | Malononitrile | [bmim][OH] | RT | 15 min | 92 | [7] |
| 2 | N-methylisatin | Phenylhydrazine | Ethyl cyanoacetate | Dabco-based IL | RT | 2 h | 85 | [3][4] |
| 3 | 5-Bromoisatin | Hydrazine hydrate | Malononitrile | [H3N+CH2CH2OH][CH3COO-] | 80 °C | 30 min | 90 | [8] |
| 4 | N-ethylisatin | Phenylhydrazine | Malononitrile | Supported IL phase | 60 °C | 1 h | 88 | [5] |
Table 2: Synthesis of Spiro[indoline-3,4'-piperidine]-2-one Derivatives
| Entry | Aniline Derivative | Aldehyde | Cyclic Ketone | Ionic Liquid Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Cyclohexanone | [Et2NH2][HSO4] | 80 °C | 2 h | 85 | [9] |
| 2 | 4-Chloroaniline | 4-Nitrobenzaldehyde | N-benzyl-4-piperidone | Piperidinium acetate | 100 °C | 3 h | 78 | [10] |
| 3 | 4-Methoxyaniline | Isatin | Cyclopentanone | [Et3NH][HSO4] | RT | 30 min | 91 | [2] |
| 4 | Aniline | Formaldehyde | Dimedone | nanocellulose/BF3/Fe3O4 | RT | 15 min | 95 | [11] |
Table 3: Synthesis of Other Spiro-heterocycles using Ionic Liquids
| Entry | Spiro-Product | Reactants | Ionic Liquid Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Spiro[furan-2,3′-indoline]-3-carboxylate | Aniline, Isatin, Diethyl acetylenedicarboxylate | Pyridinium hydrogen sulfate | 80 °C, Ultrasound | 25 min | 98 | [3][12][13] |
| 2 | Spiro pyrano[2,3-c]pyrazole | Hydrazine, Isatin, Active methylene, Dialkyl acetylenedicarboxylate | Dabco-based IL | RT | 2-3 h | 78-96 | [4] |
| 3 | 6-Aminouracils | In situ generated ureas and cyanoacetylureas | 1,1,3,3-tetramethylguanidine acetate | Not specified | Not specified | High | [6] |
Experimental Protocols
This section provides detailed methodologies for representative one-pot syntheses of spiro-piperidine derivatives using ionic liquids.
General Procedure for the Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
A mixture of isatin (1 mmol), hydrazine hydrate or phenylhydrazine (1 mmol), an active methylene compound (malononitrile or ethyl cyanoacetate, 1 mmol), and the ionic liquid catalyst (10-20 mol%) in ethanol (10 mL) is stirred at the specified temperature (room temperature to 80 °C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold ethanol, and dried. The ionic liquid can often be recovered from the filtrate by evaporation of the solvent and reused after washing with diethyl ether and drying under vacuum.[3][4][7]
General Procedure for the Three-Component Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives under Ultrasonic Irradiation
In a 50 mL flask, the ionic liquid catalyst (e.g., 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate, 30 mol%) is added to a stirred mixture of an aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), and an N-substituted isatin (1 mmol) in 20 mL of ethanol. The mixture is then irradiated in an ultrasonic bath at 80 °C. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the solid residue is suspended in 5 mL of cold ethanol, filtered, and dried to afford the pure product.[3][13]
Mandatory Visualizations
Visual representations of the experimental workflow and proposed reaction mechanisms are crucial for understanding the processes involved in the one-pot synthesis of spiro-piperidine derivatives.
Experimental Workflow
Caption: General experimental workflow for the one-pot synthesis of spiro-piperidine derivatives.
Proposed Reaction Mechanism for Brønsted Acidic Ionic Liquid Catalysis
Caption: Plausible mechanism for the one-pot synthesis catalyzed by a Brønsted acidic ionic liquid.
Conclusion
The use of ionic liquids as catalysts in the one-pot synthesis of spiro-piperidine derivatives represents a significant advancement in the field of heterocyclic chemistry. These methods offer numerous advantages, including high yields, mild reaction conditions, operational simplicity, and the potential for catalyst recycling. The versatility of ionic liquids allows for the synthesis of a diverse range of spiro-piperidine scaffolds, making this a valuable tool for medicinal chemists and drug development professionals. The continued exploration of novel ionic liquids and their application in multi-component reactions will undoubtedly lead to the development of even more efficient and sustainable synthetic routes to this important class of molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A facile and efficient procedure for one-pot four-component synthesis of polysubstituted spiro pyrano[2,3-c]pyrazole and spiro 1,4-dihydropyridine catalyzed by a Dabco-based ionic liquid under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ionic liquid mediated one-pot synthesis of 6-aminouracils - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. bepls.com [bepls.com]
- 11. One-pot synthesis of bis-spiro piperidines using nanocellulose/BF3/Fe3O4 as a natural based catalyst [jns.kashanu.ac.ir]
- 12. Multi-Component Syntheses of Spiro[furan-2,3'-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro[indole-3,4'-piperidine] Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] motif has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with a variety of biological targets. This inherent structural constraint often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogs. This technical guide provides a comprehensive overview of the spiro[indole-3,4'-piperidine] core, including its synthesis, key therapeutic applications, and detailed experimental protocols for its evaluation.
The Allure of the Spiro[indole-3,4'-piperidine] Scaffold
The combination of the indole and piperidine rings, fused through a spirocyclic center at the 3-position of the indole, creates a conformationally restricted framework. This rigidity reduces the entropic penalty upon binding to a target protein, often resulting in higher affinity. Furthermore, the distinct spatial arrangement of the indole's aromatic system and the piperidine's basic nitrogen atom allows for diverse and specific interactions with biological macromolecules. The indole moiety can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions, while the piperidine ring can be readily functionalized to modulate solubility, basicity, and to introduce additional binding elements.
Synthetic Strategies for Assembling the Spiro[indole-3,4'-piperidine] Core
A general and widely employed method for the synthesis of the spiro[indole-3,4'-piperidin]-2-one core involves a multi-step sequence starting from readily available precursors.
Experimental Protocol: General Synthesis of Spiro[indole-3,4'-piperidin]-2-one
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
2-Bromoaniline
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in dry DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry DCM and add it dropwise to a solution of 2-bromoaniline (1.0 eq) and Et3N (1.5 eq) in dry DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (EtOAc/hexanes) to yield the corresponding amide.
-
Heck Cyclization: To a solution of the amide (1.0 eq) in toluene, add Pd(OAc)2 (0.1 eq), PPh3 (0.2 eq), and K2CO3 (2.0 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 100 °C for 12 hours. After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (EtOAc/hexanes) to afford the Boc-protected spiro[indole-3,4'-piperidin]-2-one.
-
Deprotection: Dissolve the Boc-protected compound (1.0 eq) in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final spiro[indole-3,4'-piperidin]-2-one.
Therapeutic Applications and Biological Activities
The versatility of the spiro[indole-3,4'-piperidine] scaffold is highlighted by its application in targeting a diverse range of diseases, from cancer to neurodegenerative disorders and infectious diseases.
Anticancer Activity: MDM2-p53 Interaction Inhibitors
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. Inhibiting the MDM2-p53 interaction is a promising strategy for reactivating p53 in cancer cells. Several potent small-molecule inhibitors based on the spiro[indole-3,4'-piperidine] scaffold have been developed. These compounds mimic the key interactions of p53 with MDM2, disrupting the protein-protein interaction and leading to p53-mediated apoptosis in cancer cells.
Signaling Pathway: p53-MDM2 Interaction
Methodological & Application
Application of Spiro[indole-3,4'-piperidine] in Targeting DHFR and PTR1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The folate pathway is a critical metabolic route for the proliferation of parasitic protozoa such as Leishmania. Two key enzymes in this pathway, Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1), have emerged as promising targets for the development of novel antileishmanial drugs. DHFR is essential for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis. However, the efficacy of DHFR inhibitors in Leishmania is often compromised by the presence of PTR1, which provides a metabolic bypass. Therefore, the dual inhibition of both DHFR and PTR1 is a compelling strategy to overcome drug resistance and effectively combat leishmaniasis.
The spiro[indole-3,4'-piperidine] scaffold has garnered significant interest as a promising framework for the design of dual inhibitors of DHFR and PTR1. This unique three-dimensional structure allows for the precise orientation of functional groups to interact with the active sites of both enzymes. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of spiro[indole-3,4'-piperidine] derivatives as antileishmanial agents targeting DHFR and PTR1.
Data Presentation
While direct enzymatic inhibition data for spiro[indole-3,4'-piperidine] derivatives against DHFR and PTR1 is not extensively available in the public domain, the antileishmanial activity of structurally related spiro-piperidine compounds provides strong evidence for their potential as inhibitors of this pathway. The mechanism of action is inferred from the reversal of antileishmanial activity in the presence of folic acid and folinic acid[1][2]. Below is a summary of the biological activity of representative spiro-piperidine derivatives against Leishmania major.
Table 1: Antileishmanial Activity and Cytotoxicity of Spiro-piperidine Derivatives [2]
| Compound ID | Structure | L. major Promastigote IC50 (µM) | L. major Amastigote IC50 (µM) | VERO Cells CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) |
| 8a | 1-Benzyl-2,6-bis(4-chlorophenyl)-spiro[piperidine-4,3'-indoline]-2'-one | 1.23 | 0.89 | >100 | >112.4 |
| 9a | 1-Benzyl-2,6-bis(4-methoxyphenyl)-spiro[piperidine-4,3'-indoline]-2'-one | 0.85 | 0.50 | >100 | >200 |
| Miltefosine | (Reference Drug) | 12.5 | 8.08 | 25.6 | 3.17 |
| Trimethoprim | (Reference DHFR Inhibitor) | - | - | - | - |
Note: The structures provided are representative of the spiro-piperidine class of compounds evaluated. The data strongly suggests that these compounds act via an antifolate mechanism.
Experimental Protocols
Synthesis of Spiro[indole-3,4'-piperidine] Derivatives
A general method for the synthesis of the spiro[indole-3,4'-piperidine] scaffold involves a multi-component reaction. The following is a representative protocol adapted from the literature[2]:
Scheme 1: General Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives
Caption: One-pot synthesis of spiro[indoline-3,4'-piperidine].
Materials:
-
Substituted isatin
-
Substituted aniline
-
N-substituted piperidin-4-one
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br)
-
Ethanol
Procedure:
-
A mixture of substituted isatin (1 mmol), substituted aniline (1 mmol), and N-substituted piperidin-4-one (1 mmol) is taken in a round-bottom flask.
-
Ionic liquid (e.g., [bmim]Br, 20 mol%) is added to the reaction mixture.
-
The mixture is refluxed in ethanol (10 mL) for the appropriate time (monitored by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired spiro[indole-3,4'-piperidine] derivative.
In Vitro Antileishmanial Activity Assays
2.1. Promastigote Viability Assay
This assay determines the effect of the compounds on the extracellular, motile form of Leishmania.
Materials:
-
Leishmania major promastigotes
-
M199 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Resazurin solution (0.0125% in PBS)
-
96-well microtiter plates
Procedure:
-
Leishmania major promastigotes are cultured in M199 medium at 26°C until they reach the mid-logarithmic phase of growth.
-
The parasites are seeded into 96-well plates at a density of 2 x 10^6 cells/mL.
-
Serial dilutions of the test compounds are added to the wells. A vehicle control (DMSO) and a positive control (e.g., miltefosine) are included.
-
The plates are incubated at 26°C for 72 hours.
-
After incubation, resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.
-
The fluorescence or absorbance is measured using a microplate reader (530 nm excitation, 590 nm emission for fluorescence).
-
The IC50 values are calculated from the dose-response curves.
2.2. Amastigote Viability Assay
This assay evaluates the efficacy of the compounds against the intracellular, non-motile form of the parasite, which is the clinically relevant stage.
Materials:
-
J774A.1 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Leishmania major stationary-phase promastigotes
-
Test compounds dissolved in DMSO
-
Giemsa stain
-
96-well plates with coverslips or optical-bottom plates
Procedure:
-
J774A.1 macrophages are seeded into 96-well plates and allowed to adhere overnight at 37°C in a 5% CO2 incubator.
-
The adherent macrophages are infected with stationary-phase L. major promastigotes at a macrophage-to-parasite ratio of 1:10.
-
The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Extracellular parasites are removed by washing with RPMI-1640 medium.
-
Fresh medium containing serial dilutions of the test compounds is added to the wells.
-
The plates are incubated for an additional 48-72 hours.
-
The cells are then fixed with methanol and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by light microscopy.
-
The IC50 values are calculated based on the reduction in the number of amastigotes compared to the untreated control.
Enzymatic Inhibition Assays
3.1. Leishmania DHFR-TS Inhibition Assay
This spectrophotometric assay measures the inhibition of the DHFR domain of the bifunctional DHFR-TS enzyme.
Materials:
-
Recombinant Leishmania DHFR-TS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compounds dissolved in DMSO
-
Quartz cuvettes or UV-transparent 96-well plates
-
Spectrophotometer
Procedure:
-
The assay is performed in a final volume of 200 µL.
-
To a cuvette or well, add the assay buffer, a known concentration of recombinant DHFR-TS enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated for 10-15 minutes at room temperature.
-
The reaction is initiated by the addition of DHF and NADPH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored for 5-10 minutes.
-
The initial reaction rates are calculated.
-
The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
IC50 values are calculated from the dose-response curves.
3.2. Leishmania PTR1 Inhibition Assay
This assay is similar to the DHFR assay and measures the inhibition of PTR1 activity.
Materials:
-
Recombinant Leishmania PTR1 enzyme
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Biopterin or Folic Acid (as substrate)
-
NADPH
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
The assay is set up similarly to the DHFR inhibition assay.
-
The reaction mixture contains the assay buffer, recombinant PTR1 enzyme, and the test compound.
-
After pre-incubation, the reaction is started by adding the substrate (biopterin or folic acid) and NADPH.
-
The oxidation of NADPH is monitored at 340 nm.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual inhibition of DHFR and PTR1 by spiro[indole-3,4'-piperidine].
Experimental Workflow for Drug Discovery
Caption: Workflow for the development of spiro[indole-3,4'-piperidine] inhibitors.
Logical Relationship of Dual Inhibition Strategy
Caption: Rationale for the dual DHFR and PTR1 inhibition strategy.
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[indole-3,4'-piperidine] Derivatives as Potent Antileishmanial Agents
Audience: Researchers, scientists, and drug development professionals in the field of parasitology and medicinal chemistry.
These notes provide a comprehensive overview of the application of spiro[indole-3,4'-piperidine] and related spiro-oxindole derivatives as promising therapeutic agents against various species of Leishmania. The information compiled herein, based on recent scientific findings, is intended to facilitate further research and development in the quest for novel, effective, and safe antileishmanial drugs.
Introduction
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. The limitations of current therapies, including toxicity, high cost, and emerging drug resistance, underscore the urgent need for new chemical entities with potent antileishmanial activity. Spiro[indole-3,4'-piperidine] derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against both the promastigote and amastigote stages of the parasite. These compounds often exhibit favorable safety profiles and novel mechanisms of action, making them attractive candidates for further development.
Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity
The following tables summarize the quantitative data on the biological activity of selected spiro[indole-3,4'-piperidine] and related spiro-oxindole derivatives from various studies.
Table 1: Antileishmanial Activity of Spiro-piperidine Derivatives against Leishmania major
| Compound | IC50 Promastigote (µM) | IC50 Amastigote (µM) | Cytotoxicity (CC50) VERO cells (µM) | Selectivity Index (SI) | Reference |
| 8a | Not Reported | 0.89 | >100 | >112.4 | [1][2] |
| 9a | Not Reported | 0.50 | >100 | >200 | [1][2] |
| Miltefosine (Standard) | Not Reported | 8.08 | Not Reported | Not Reported | [1][2] |
Table 2: Antileishmanial Activity of a Spiro-oxindole Derivative against Leishmania donovani
| Compound | IC50 Promastigote (µM) | IC50 Intracellular Amastigote (µM) | Cytotoxicity (CC50) Mouse Peritoneal Macrophages (µM) | Selectivity Index (SI) | Reference |
| Compound 4c | Not Reported | ~5 | >50 | >10 | [3][4] |
| Miltefosine (Standard) | Not Reported | ~10 | Not Reported | Not Reported | [3] |
Table 3: Antileishmanial Activity of Spiro-acridine Derivatives against Leishmania infantum and Leishmania amazonensis
| Compound | Species | IC50 Promastigote (µM) | IC50 Anti-amastigote (µM) | Cytotoxicity (CC50) Macrophages (µM) | Selectivity Index (SI) | Reference | |---|---|---|---|---|---| | AMTAC-02 | L. amazonensis | 0.73 - 1.23 | 10.47 | 27.22 | ~2.6 |[5] | | ACMD-03 | L. amazonensis | Not Reported | 13.50 | 569.50 | ~42.2 |[5] |
Table 4: Antileishmanial Activity of a Spiro Dihydroquinoline-Oxindole Derivative against Leishmania braziliensis
| Compound | IC50 Promastigote (µM) | Effect on Intracellular Amastigotes | Cytotoxicity to Mammalian Cells | Reference | |---|---|---|---| | JS87 | Inhibitory | Decreased number | No effect on viability |[6] |
Note: The data presented is a compilation from multiple sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of spiro[indole-3,4'-piperidine] derivatives as antileishmanial agents.
-
Parasite Culture: Leishmania promastigotes (e.g., L. major, L. donovani) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24°C.
-
Compound Preparation: The spiro derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium.
-
Assay:
-
Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
The serially diluted compounds are added to the wells. A positive control (e.g., miltefosine) and a negative control (medium with DMSO) are included.
-
The plates are incubated at 24°C for 72 hours.
-
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution (e.g., AlamarBlue) or by direct counting using a hemocytometer. The fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Macrophage Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 4 hours of incubation, non-phagocytosed parasites are removed by washing.
-
Treatment: The infected macrophages are treated with various concentrations of the spiro derivatives for 72 hours.
-
Assessment:
-
The cells are fixed with methanol and stained with Giemsa stain.
-
The number of amastigotes per 100 macrophages is determined by light microscopy.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to the untreated control.
-
Cell Culture: VERO cells or mouse peritoneal macrophages are cultured in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics in 96-well plates.
-
Treatment: The cells are treated with the same concentrations of the spiro derivatives used in the antileishmanial assays.
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or resazurin assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI) is calculated as the ratio of CC50 to the antileishmanial IC50.
-
Infection: BALB/c mice are infected with L. donovani promastigotes via the tail vein.
-
Treatment: After a pre-patent period (e.g., 4-6 weeks) to allow for the establishment of infection, the mice are treated with the spiro derivative (e.g., Compound 4c) administered orally or intraperitoneally for a specified duration (e.g., 5-10 days).
-
Assessment:
-
At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected.
-
The parasite burden in these organs is quantified by stamping the tissues onto slides, followed by Giemsa staining and counting of Leishman-Donovan Units (LDUs).
-
-
Data Analysis: The percentage of inhibition of the parasite burden is calculated by comparing the LDU in treated mice to that in untreated control mice.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and proposed mechanisms of action for spiro[indole-3,4'-piperidine] derivatives.
Caption: Workflow for the discovery and evaluation of spiro[indole-3,4'-piperidine] derivatives as antileishmanial agents.
Caption: Proposed antifolate mechanism of action of certain spiro-piperidine derivatives against Leishmania.[1][2][7]
Caption: Mechanism of action of a spiro-oxindole derivative targeting L. donovani topoisomerase IB.[3][4]
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis [mdpi.com]
- 6. Anti-leishmanial effect of spiro dihydroquinoline-oxindoles on volume regulation decrease and sterol biosynthesis of Leishmania braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
Application Notes and Protocols: Development of Spiro[indole-3,4'-piperidine] Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of spiro[indole-3,4'-piperidine] based histone deacetylase (HDAC) inhibitors. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key concepts and workflows.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders.[1][2] The spiro[indole-3,4'-piperidine] scaffold has been identified as a privileged structure in the design of potent and selective HDAC inhibitors, particularly for the HDAC6 isoform.[3] This selectivity is advantageous as it can lead to a better side-effect profile compared to pan-HDAC inhibitors.[4]
A typical HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker moiety, and a cap group that interacts with residues at the rim of the active site.[3][5] In the case of spiro[indole-3,4'-piperidine] based inhibitors, the spirocyclic moiety serves as a rigid and three-dimensional cap group.
Data Presentation
The following tables summarize the in vitro biological data for a series of spiroindoline-based HDAC6 inhibitors.
Table 1: HDAC Inhibitory Activity of Spiroindoline-Capped Inhibitors
| Compound | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Selectivity Index (HDAC8/HDAC6) |
| 6a | >20000 | 264.4 | 1850.8 | >85 | 7 |
| 6b | - | - | - | - | - |
| 6h | - | - | - | - | - |
| 6j | 6790 | 48.5 | 3201.5 | 140 | 66 |
Data extracted from a study on spiroindoline-capped selective HDAC6 inhibitors.[3] The study focused on modifying the linker and cap group to improve potency and selectivity.
Table 2: Antiproliferative Activity of Selected Spiroindoline-Capped Inhibitors
| Compound | Cell Line | IC50 (µM) |
| 6j | U266 (Multiple Myeloma) | 20.25 |
The antiproliferative activity of these compounds was evaluated in various cancer cell lines, with compound 6j showing notable potency against multiple myeloma cells.[3]
Experimental Protocols
General Synthesis of Spiro[indole-3,4'-piperidine] Based HDAC Inhibitors
The synthesis of spiro[indole-3,4'-piperidine] based HDAC inhibitors generally involves a multi-step process. A key step is the construction of the spirocyclic core, followed by the attachment of the linker and the zinc-binding group, which is often a hydroxamic acid.
Protocol for the Synthesis of the Spiro[indole-3,4'-piperidine] Core:
-
Step 1: Bartoli Indole Synthesis: An appropriately substituted nitroarene is reacted with a vinyl Grignard reagent to construct the indole ring system.[6]
-
Step 2: Spirocyclization: The indole is then subjected to conditions that facilitate the formation of the piperidine ring, creating the spirocyclic junction. This can be achieved through various methods, including Pictet-Spengler type reactions or intramolecular alkylations.
-
Step 3: Functionalization: The piperidine nitrogen is typically protected (e.g., with a Boc group) to allow for selective modification of the indole portion or vice-versa.[6]
Protocol for Attachment of Linker and ZBG:
-
Step 1: Deprotection: The protecting group on the piperidine nitrogen is removed (e.g., using TFA in DCM for a Boc group).[6]
-
Step 2: Acylation/Alkylation: The deprotected amine is then reacted with a linker precursor containing a terminal functional group (e.g., a carboxylic acid or an alkyl halide).[6]
-
Step 3: Hydroxamic Acid Formation: The terminal ester or carboxylic acid on the linker is converted to a hydroxamic acid. This is commonly achieved by reaction with hydroxylamine in the presence of a suitable base.
In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against specific HDAC isoforms.
-
Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8), fluorogenic substrate (e.g., derived from p53 peptide Ac-RHKK(Acetyl)-AMC), assay buffer, developer, and test compounds.[7]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.
-
Incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability (Antiproliferative) Assay
This protocol outlines the determination of the cytotoxic effects of the inhibitors on cancer cell lines.
-
Materials: Cancer cell lines (e.g., U266), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compounds, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Western Blotting for Protein Acetylation and Apoptosis
This protocol is used to assess the molecular effects of the HDAC inhibitors within the cells.
-
Materials: Treated cell lysates, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-histone H3, anti-PARP, anti-pSTAT3), HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein acetylation or cleavage (e.g., PARP cleavage as a marker of apoptosis).[2][3]
-
Visualizations
Caption: Structure-Activity Relationship (SAR) of Spiro[indole-3,4'-piperidine] HDAC inhibitors.
Caption: Proposed signaling pathway for spiro[indole-3,4'-piperidine] based HDAC6 inhibitors.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-benzyl spiro-piperidine hydroxamic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-benzyl spiro-piperidine hydroxamic acid derivatives, which have shown potential as selective histone deacetylase (HDAC) inhibitors. The following sections outline the synthetic scheme, experimental procedures, and the mechanism of action of these compounds as HDAC inhibitors.
I. Synthetic Pathway
The synthesis of N-benzyl spiro-piperidine hydroxamic acid derivatives is a multi-step process that begins with the construction of the spiro-piperidine core, followed by functionalization and final conversion to the hydroxamic acid. The general synthetic route is depicted below.
Caption: Synthetic scheme for N-benzyl spiro-piperidine hydroxamic acid derivatives.
II. Experimental Protocols
The following are detailed protocols for each step in the synthesis of N-benzyl spiro-piperidine hydroxamic acid derivatives.
Protocol 1: Synthesis of 1'-benzyl-spiro[indole-3,4'-piperidine]-2-one (Spiro-oxindole Intermediate)
Materials:
-
Isatin
-
1-benzyl-4-piperidone
-
L-proline
-
Ethanol (EtOH)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of isatin (1.0 eq) in ethanol, add 1-benzyl-4-piperidone (1.0 eq).
-
Add L-proline (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the desired spiro-oxindole intermediate.
Protocol 2: Synthesis of 1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidine] (Spiro-indoline Intermediate)
Materials:
-
1'-benzyl-spiro[indole-3,4'-piperidine]-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend the spiro-oxindole intermediate (1.0 eq) in methanol at room temperature.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise to the suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro-indoline intermediate.
Protocol 3: Synthesis of methyl 2-(1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidin]-1-yl)acetate (Methyl Ester Derivative)
Materials:
-
1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidine]
-
Methyl acrylate
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the spiro-indoline intermediate (1.0 eq) in a suitable solvent (e.g., methanol or neat).
-
Add methyl acrylate (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl ester derivative.
Protocol 4: Synthesis of 2-(1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidin]-1-yl)acetic acid (Carboxylic Acid Derivative)
Materials:
-
Methyl 2-(1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidin]-1-yl)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the methyl ester derivative (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.
Protocol 5: Synthesis of N-hydroxy-2-(1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidin]-1-yl)acetamide (Final Product)
Materials:
-
2-(1'-benzyl-2,3-dihydrospiro[indole-3,4'-piperidin]-1-yl)acetic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH₂OTHP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid in dioxane (4M)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid derivative (1.0 eq) in dry DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution in an ice bath and add oxalyl chloride (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in fresh dry DCM and cool in an ice bath.
-
In a separate flask, dissolve O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.5 eq) and a base (e.g., triethylamine, 2.0 eq) in dry DCM.
-
Add the solution of the acid chloride to the hydroxylamine solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude THP-protected hydroxamic acid in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to obtain the final N-benzyl spiro-piperidine hydroxamic acid derivative.
III. Quantitative Data Summary
The following table summarizes the reported yields and biological activity for a series of synthesized N-benzyl spiro-piperidine hydroxamic acid derivatives.
| Compound | R Substituent | Overall Yield (%) | HDAC6 IC₅₀ (nM)[1] | HDAC8 IC₅₀ (nM)[1] |
| 8a | H | 45 | >1000 | >1000 |
| 8i | 2,4-dichloro | 52 | 8.5 | 863 |
| 8k | 2,4-difluoro | 55 | 7.9 | 853 |
| Tubastatin A | (Reference) | - | 5.2 | >1000 |
IV. Mechanism of Action: HDAC Inhibition
N-benzyl spiro-piperidine hydroxamic acid derivatives function as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds maintain a more open chromatin structure, allowing for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
The hydroxamic acid moiety of these derivatives acts as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme, which is crucial for its catalytic activity. The spiro-piperidine scaffold and the N-benzyl group contribute to the selectivity and binding affinity for specific HDAC isoforms.[1]
References
Application Notes and Protocols: Spiro[indole-4,1'-piperidine] Derivatives as Co-Potentiators for Mutant CFTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride and bicarbonate channel. While significant progress has been made with CFTR modulator therapies, a notable unmet need remains for patients with minimal function mutations. A promising strategy involves the use of "co-potentiators," which are compounds that work synergistically with existing potentiators (like ivacaftor, VX-770) to rescue the function of these hard-to-treat CFTR mutants.
This document focuses on a specific class of co-potentiators based on the spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold. These molecules, classified as Class II potentiators, have been shown to act synergistically with Class I potentiators (e.g., VX-770, GLPG1837) to restore channel activity for a subset of minimal function CFTR mutations, such as the N1303K mutation.[1]
Data Presentation: Potentiation of N1303K-CFTR
The following tables summarize the quantitative data for key spiro[piperidine-4,1'-pyrido[3,4-b]indole] co-potentiators, demonstrating the significant improvement in potency achieved through structure-activity relationship (SAR) studies. The primary assay involves measuring CFTR-mediated chloride conductance in Fischer Rat Thyroid (FRT) cells expressing the N1303K-CFTR mutant, in the presence of a Class I potentiator.
Table 1: Lead Compound Potency on N1303K-CFTR
| Compound ID | Description | Substituents | EC50 (in presence of VX-770) | Fold Improvement over CP-A01 | Reference |
| CP-A01 (20) | Initial Hit from HTS | - | ~10.2 µM | - | [1] |
| 2i | Optimized Analog | 6′-methoxyindole, 2,4,5-trifluorobenzyl | ~600 nM | ~17-fold | [1] |
Table 2: Summary of Structure-Activity Relationships (SAR)
| Modification Area | Observation | Impact on Potency | Reference |
| Indole Moiety | Substitution at the 6' position with electron-donating groups (e.g., methoxy) was favorable. | Increased | [1] |
| N-Benzyl Moiety | Substitution on the benzyl ring with electron-withdrawing fluorine atoms, particularly in a 2,4,5-trifluoro pattern, significantly enhanced activity. | Greatly Increased | [1] |
| Spiro-Piperidine Ring | Altering the piperidine ring to an azepine or pyrrolidine resulted in a loss of activity. | Decreased |
Visualizations
Signaling Pathway of Co-Potentiation
Caption: Synergistic action of Class I and II potentiators on a mutant CFTR channel.
Experimental Workflow for Co-Potentiator Discovery
Caption: High-throughput screening and validation workflow for CFTR co-potentiators.
Logical Relationship of Co-Potentiation
Caption: Logical model of co-potentiator-mediated rescue of mutant CFTR function.
Experimental Protocols
Protocol 1: High-Throughput Screening via Halide-Sensitive YFP Assay
This protocol is designed for the primary screening of compound libraries to identify potential CFTR potentiators or co-potentiators.
1. Materials and Reagents:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) and the target CFTR mutant (e.g., N1303K-CFTR).
-
Culture Medium: Standard cell culture medium (e.g., F-12 Coon's Modification) supplemented with 10% FBS, appropriate antibiotics, and selection agents.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Buffers:
-
Chloride Buffer (PBS): Phosphate-Buffered Saline.
-
Iodide Buffer: PBS with 137 mM NaCl replaced by 137 mM NaI.
-
-
Stimulation Cocktail:
-
Forskolin (to activate CFTR via cAMP).
-
Class I Potentiator (e.g., 1 µM VX-770) for co-potentiator screening.
-
-
Test Compounds: Compound library diluted in DMSO.
2. Procedure:
-
Cell Plating: Seed the FRT cells into 384-well plates at a density that achieves a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Compound Addition:
-
Wash the cell monolayer gently with 100 µL of PBS.
-
Add 50 µL of PBS containing the stimulation cocktail (Forskolin + VX-770).
-
Add test compounds to the wells (typically to a final concentration of 1-10 µM). Include appropriate positive (known potentiator) and negative (DMSO vehicle) controls.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure baseline YFP fluorescence (Excitation: ~485 nm, Emission: ~535 nm) for 1-2 seconds.
-
Inject 20 µL of the Iodide Buffer into each well.
-
Immediately begin kinetic reading of YFP fluorescence every 0.5-1 second for 10-20 seconds.
-
-
Data Analysis:
-
The rate of fluorescence quench (dF/dt) is proportional to the rate of iodide influx through activated CFTR channels.
-
Calculate the initial rate of quenching for each well.
-
Normalize the rates to the DMSO (0% activity) and positive control (100% activity) wells.
-
Identify "hits" as compounds that increase the quench rate above a defined threshold.
-
Protocol 2: Functional Validation using Ussing Chamber Electrophysiology
This protocol provides a functional readout of CFTR-mediated ion transport across a polarized epithelial monolayer, serving as a gold standard for validating hits from primary screens.
1. Materials and Reagents:
-
Cell Line: Human Bronchial Epithelial (HBE) cells from a CF patient (e.g., homozygous for N1303K) or FRT cells expressing the mutant CFTR.
-
Culture Inserts: Permeable supports (e.g., Transwell® or Snapwell™).
-
Ussing Chamber System: Equipped with voltage- and current-passing electrodes.
-
Ringer's Solution (Basolateral): 115 mM NaCl, 25 mM NaHCO3, 2.4 mM KH2PO4, 1.24 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM D-glucose. Gassed with 95% O2/5% CO2, pH 7.4.
-
Low Chloride Ringer's Solution (Apical): Same as basolateral, but with 115 mM NaCl replaced by 115 mM sodium gluconate to create a chloride gradient.
-
Reagents: Amiloride (ENaC inhibitor), Forskolin (CFTR activator), VX-770 (Class I Potentiator), Test Co-Potentiator Compound, CFTRinh-172 (CFTR inhibitor).
2. Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a polarized, confluent monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.
-
Chamber Setup:
-
Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed (37°C) and gassed Ringer's solution (apical side with low Cl-).
-
Allow the system to equilibrate for 15-20 minutes.
-
-
Electrophysiological Recording:
-
Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).
-
Baseline: Record the stable baseline Isc.
-
Inhibit ENaC: Add Amiloride (100 µM) to the apical chamber to block sodium absorption. The remaining current is primarily driven by anion secretion.
-
Activate CFTR: Add Forskolin (10-20 µM) to the basolateral chamber to raise cAMP levels and activate CFTR.
-
Potentiate: Add the Class I potentiator VX-770 (1 µM) to the apical chamber.
-
Co-Potentiate: Add the test spiro[...] compound (at various concentrations) to the apical chamber and record the further increase in Isc. This increase represents the co-potentiation effect.
-
Inhibit CFTR: Finally, add CFTRinh-172 (10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound addition.
-
The ΔIsc following the addition of the spiro[...] compound in the presence of Forskolin and VX-770 represents its co-potentiator efficacy.
-
Generate dose-response curves to determine the EC50 of the co-potentiator.
-
References
Application Notes and Protocols for Ag(I)/PPh3-Catalyzed Cycloisomerization in Spiro[indole-3,4'-piperidine] Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the spiro[indole-3,4'-piperidine] scaffold, a significant structural motif in various indole alkaloids with notable biological activities. The described methodology utilizes a silver(I)/triphenylphosphine (Ag(I)/PPh3)-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This approach offers a diastereoselective and efficient route to this valuable heterocyclic system under mild reaction conditions.
Overview and Advantages
The synthesis of spiro[indole-3,4'-piperidine] derivatives is of considerable interest in medicinal chemistry and natural product synthesis. The Ag(I)/PPh3-catalyzed cycloisomerization of readily accessible tryptamine-ynamides presents a robust and practical method for constructing this complex scaffold.
Key Advantages:
-
High Efficiency: The reaction proceeds smoothly at room temperature, affording good to excellent yields of the desired spirocyclic products.[1][2][3]
-
Diastereoselectivity: The chelation-controlled mechanism allows for a high degree of diastereoselectivity in the formation of the spirocyclic core.[1][2][3]
-
Mild Conditions: The use of a silver-based catalyst system allows for milder reaction conditions compared to some other transition metal-catalyzed methods.[3]
-
Scalability: The protocol has been successfully demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications.[2][3]
Experimental Data
The following tables summarize the quantitative data for the Ag(I)/PPh3-catalyzed cycloisomerization, showcasing the substrate scope and efficiency of the reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Silver Salt (20 mol%) | Ligand (20 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AgOTf | PPh3 | Toluene | 8 | 92 |
| 2 | AgBF4 | PPh3 | Toluene | 8 | 75 |
| 3 | AgSbF6 | PPh3 | Toluene | 8 | 81 |
| 4 | AgOAc | PPh3 | Toluene | 8 | 56 |
Table 2: Substrate Scope of the Cycloisomerization
| Product | R¹ | R² | R³ | Yield (%) |
| 4a | H | H | H | 95 |
| 4b | 5-Me | H | H | 91 |
| 4c | 5-OMe | H | H | 88 |
| 4d | 5-F | H | H | 93 |
| 4e | 5-Cl | H | H | 90 |
| 4f | 5-Br | H | H | 87 |
| 4g | 6-Cl | H | H | 85 |
| 4h | 7-Me | H | H | 89 |
| 4i | H | Me | H | 92 |
| 4j | H | H | Me | 86 |
Experimental Protocols
General Procedure for the Synthesis of Tryptamine-Ynamide Substrates
A general method for the preparation of the starting tryptamine-ynamides involves a copper-catalyzed coupling reaction.
-
To a solution of the corresponding tryptamine (1.0 equiv.) and the appropriate ynamide precursor (1.2 equiv.) in a suitable solvent (e.g., CH2Cl2) is added a copper catalyst (e.g., CuI, 10 mol%) and a base (e.g., Et3N, 2.0 equiv.).
-
The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., CH2Cl2).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tryptamine-ynamide substrate.
General Procedure for the Ag(I)/PPh3-Catalyzed Cycloisomerization
-
To a solution of the tryptamine-ynamide substrate (1.0 equiv.) in toluene (0.1 M) is added AgOTf (20 mol%) and PPh3 (20 mol%).
-
The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding spiro[indole-3,4'-piperidine] product.
Visualization of Workflow and Catalytic Cycle
Experimental Workflow
Caption: General experimental workflow for the synthesis of spiro[indole-3,4'-piperidine].
Proposed Catalytic Cycle
The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves a chelation-controlled cycloisomerization process.[1][2] Strong non-covalent cation-π-π interactions between the substrate and the catalyst/ligand complex stabilize the key spiroindoleninium intermediate.[1][2]
Caption: Proposed catalytic cycle for the Ag(I)/PPh3-catalyzed cycloisomerization.
References
Application Notes and Protocols for the Development of Growth Hormone Secretagogues Based on the Spiro[indole-3,4'-piperidine] Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the spiro[indole-3,4'-piperidine] scaffold in the discovery and development of novel growth hormone secretagogues (GHSs). This class of compounds acts as ghrelin mimetics, targeting the growth hormone secretagogue receptor (GHSR) to stimulate the release of growth hormone (GH).
Introduction
The spiro[indole-3,4'-piperidine] moiety has been identified as a privileged scaffold in medicinal chemistry for the development of potent and orally active GHSs. These synthetic molecules mimic the action of the endogenous ligand ghrelin, binding to and activating the GHSR, a G-protein coupled receptor. This activation triggers downstream signaling pathways, leading to the secretion of GH from the pituitary gland. The development of small-molecule, non-peptidyl GHSs like those based on the spiro[indole-3,4'-piperidine] core offers significant advantages over peptide-based therapeutics, including improved pharmacokinetic properties and oral bioavailability.
Mechanism of Action
Spiro[indole-3,4'-piperidine]-based GHSs are agonists of the growth hormone secretagogue receptor 1a (GHSR1a). Upon binding to GHSR1a, primarily located in the pituitary gland and hypothalamus, these compounds induce a conformational change in the receptor. This activates intracellular signaling cascades, most notably leading to an increase in intracellular calcium concentrations ([Ca²⁺]i), which is a key event in stimulating the pulsatile release of growth hormone.[1]
Data Presentation
The following tables summarize the in vitro activity of representative spiro[indole-3,4'-piperidine] derivatives and related growth hormone secretagogues.
Table 1: In Vitro Binding Affinity of GHSs for the Human GHSR1a
| Compound | Ki (nM) | Radioligand | Cell Line/System | Reference |
| Tabimorelin (NN703) | Lower than MK-677 & GHRP-6 | [³⁵S]-MK-677 | BHK cells expressing hGHSR1a | [2] |
| MK-677 (Ibutamoren) | 2.2 | [¹²⁵I]-Ghrelin | Membranes from cells expressing hGHSR1a | [2] |
| GHRP-6 | 3.9 | [¹²⁵I]-Ghrelin | Membranes from cells expressing hGHSR1a | [2] |
Table 2: In Vitro Functional Potency of GHSs
| Compound | EC50 (nM) | Assay Type | Cell Line/System | Reference |
| Spiro[indole-3,4'-piperidine] Derivatives | Similar to ghrelin | Intracellular Calcium Elevation | HEK-293 cells expressing hGHSR1a | [1] |
| Tabimorelin (NN703) | 18 | GH Release Assay | Rat pituitary cells | [2] |
| CP-424,391 | 3 | GH Release Assay | Rat pituitary cell cultures | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the development of spiro[indole-3,4'-piperidine]-based GHSs are provided below.
Protocol 1: Synthesis of Spiro[indole-3,4'-piperidine] Derivatives
This protocol describes a general method for the synthesis of the spiro[indole-3,4'-piperidine] scaffold, which can be further functionalized.
Materials:
-
Tryptamine-ynamide precursor
-
Silver(I) catalyst (e.g., Ag(I)/PPh₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the tryptamine-ynamide precursor in the anhydrous solvent under an inert atmosphere.
-
Add the Silver(I) catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[indole-3,4'-piperidine] derivative.
-
Characterize the final compound using techniques such as NMR, MS, and HPLC to confirm its identity and purity.
This protocol is a generalized representation based on synthetic strategies for similar scaffolds. For specific derivatives, reaction conditions may need to be optimized.
Protocol 2: In Vitro Radioligand Binding Assay for GHSR1a
This protocol determines the binding affinity (Ki) of test compounds for the human GHSR1a.
Materials:
-
Cell membranes from a cell line stably expressing hGHSR1a (e.g., HEK293 or CHO cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin or [³⁵S]-MK-0677)
-
Test spiro[indole-3,4'-piperidine] compounds
-
Non-specific binding control (e.g., 1 µM unlabeled ghrelin or MK-0677)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard protein assay. Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add the non-specific binding control.
-
Competition: Add serial dilutions of the test spiro[indole-3,4'-piperidine] compound.
-
-
Add the radioligand at a concentration close to its Kd value to all wells.
-
Initiate the binding reaction by adding the diluted membrane preparation to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][4]
-
Protocol 3: In Vitro Functional Assay - Intracellular Calcium Mobilization
This protocol measures the ability of test compounds to activate GHSR1a and trigger an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing hGHSR1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test spiro[indole-3,4'-piperidine] compounds
-
Reference agonist (e.g., ghrelin)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Plating: Culture the HEK293-hGHSR1a cells according to standard protocols. The day before the assay, seed the cells into the assay plates at an optimized density and incubate overnight.
-
Dye Loading: Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye-loading solution to each well. Incubate the plates at 37°C for a specified time (e.g., 60 minutes) in the dark to allow the dye to enter the cells.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye. After the final wash, add fresh assay buffer to each well.
-
Compound Preparation: Prepare serial dilutions of the test spiro[indole-3,4'-piperidine] compounds and the reference agonist in the assay buffer.
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Record a baseline fluorescence for a short period.
-
The instrument's injector will then add the test compounds or reference agonist to the wells.
-
Continue to record the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that elicits a half-maximal response) using non-linear regression analysis.[5][6]
-
Protocol 4: In Vivo Evaluation of Growth Hormone Release in a Canine Model
This protocol provides a general framework for assessing the in vivo efficacy of spiro[indole-3,4'-piperidine] GHSs.
Materials:
-
Beagle dogs (a commonly used model for GHS testing)
-
Test spiro[indole-3,4'-piperidine] compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., catheters, collection tubes with appropriate anticoagulant)
-
Centrifuge
-
Assay kits for measuring canine growth hormone and IGF-1 (e.g., ELISA or radioimmunoassay)
Procedure:
-
Animal Acclimation and Baseline: Acclimate the dogs to the experimental conditions. Collect baseline blood samples to determine basal GH and IGF-1 levels. Due to the pulsatile nature of GH secretion, it is advisable to collect multiple baseline samples over a period of time.
-
Compound Administration: Administer the test spiro[indole-3,4'-piperidine] compound or vehicle control to the dogs via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 15, 30, 60, 90, 120 minutes, and then at longer intervals for chronic studies).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.
-
Hormone Analysis: Measure the concentrations of growth hormone and IGF-1 in the plasma samples using validated assay kits.
-
Data Analysis:
-
Plot the plasma GH and IGF-1 concentrations over time for each treatment group.
-
Calculate pharmacokinetic and pharmacodynamic parameters, such as the maximum concentration (Cmax) of GH and the area under the curve (AUC).
-
Compare the responses between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the GHS.
-
Visualizations
Caption: Signaling pathway of spiro[indole-3,4'-piperidine] GHSs.
Caption: General workflow for GHS development.
References
- 1. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine [correction of pyrazolidinone-piperidine] growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Assessing the In Vitro Antileishmanial Activity of Spiro Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, resistance, and high cost, necessitating the discovery of new, effective, and safer antileishmanial agents. Spiro compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of heterocyclic compounds with demonstrated potential against various diseases, including leishmaniasis. This document provides detailed methodologies and protocols for the in vitro assessment of the antileishmanial activity of spiro compounds, covering assays against both the promastigote and amastigote stages of the parasite, as well as cytotoxicity evaluation.
Key Experimental Workflows
The overall process for evaluating the in vitro antileishmanial activity of spiro compounds involves a series of interconnected steps, from initial screening against the readily cultured promastigotes to more clinically relevant assays against intracellular amastigotes and finally assessing the compound's toxicity to mammalian cells.
Caption: High-level workflow for in vitro antileishmanial screening.
Quantitative Data Summary
The following table summarizes the reported in vitro antileishmanial activity and cytotoxicity of various spiro compounds. This data is essential for comparing the potency and selectivity of different chemical scaffolds.
| Compound Class | Compound ID | Leishmania Species | Target Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Spiro-acridines | AMTAC-02 | L. infantum | Amastigote | 10.47 | Macrophages | 27.22 | 2.60 | [1] |
| Spiro-acridines | ACMD-03 | L. infantum | Amastigote | 13.50 | Macrophages | 569.50 | 42.19 | [1] |
| Spiro-acridines | AMTAC 11 | L. infantum | Promastigote | 1.1 µg/mL | - | - | - | [2][3] |
| Spiro-acridines | AMTAC 11 | L. infantum | Amastigote | 0.9 µg/mL | - | - | - | [2][3] |
| Spirooxindoles | 24a | L. donovani | - | 2.43 | - | - | - | [4] |
| Spirooxindoles | 24e | L. donovani | - | 0.96 | - | - | - | [4] |
| Spirooxindoles | 24f | L. donovani | - | 1.62 | - | - | - | [4] |
| Spirooxindoles | 25d | L. donovani | - | 3.55 | - | - | - | [4] |
*Note: IC50 values for AMTAC 11 are reported in µg/mL. Conversion to µM requires the molecular weight of the compound.
Experimental Protocols
Detailed protocols for the key in vitro assays are provided below. These protocols are based on established methods and can be adapted for specific Leishmania species and host cell lines.[5][6]
Protocol 1: Anti-promastigote Susceptibility Assay
This assay is a primary screen to evaluate the effect of spiro compounds on the extracellular, motile form of the Leishmania parasite.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major) in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[7]
-
Spiro compound stock solution (dissolved in DMSO).
-
Positive control (e.g., Amphotericin B).
-
Negative control (medium with DMSO, final concentration ≤1%).[7]
-
Resazurin sodium salt solution (e.g., AlamarBlue®).[6]
-
Sterile 96-well flat-bottom microplates.
-
Microplate reader.
Procedure:
-
Parasite Seeding: Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh complete medium.[7]
-
Compound Preparation: Prepare serial dilutions of the spiro compounds in the culture medium in a separate 96-well plate.
-
Assay Plate Setup: Add 100 µL of the parasite suspension to each well of a new 96-well plate.
-
Compound Addition: Transfer 100 µL of the serially diluted compounds, positive control, and negative control to the assay plate, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.[7]
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.[7]
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.[7]
Caption: Protocol for the anti-promastigote susceptibility assay.
Protocol 2: Intracellular Anti-amastigote Assay
This assay evaluates the activity of the spiro compounds against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.
Materials:
-
Leishmania promastigotes in stationary phase.
-
Complete culture medium (e.g., RPMI-1640) with 10% FBS.
-
Spiro compound stock solution.
-
Positive and negative controls.
-
Sterile 96-well flat-bottom microplates.
-
Giemsa stain or a fluorometric method for quantification.
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ J774A.1 cells/well) in a 96-well plate and incubate for 18 hours at 37°C with 5% CO₂ to allow for cell adhesion.[5]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 15:1.[5]
-
Incubation for Phagocytosis: Incubate the plate for 4 hours at 37°C to allow for phagocytosis of the promastigotes.
-
Removal of Extracellular Parasites: Gently wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.[7]
-
Compound Addition: Add fresh medium containing serial dilutions of the spiro compounds and controls to the infected cells.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.[7]
-
Quantification of Amastigotes:
-
Microscopic Method: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages using a light microscope.[7]
-
Fluorometric Method: Lyse the host macrophages with a mild detergent and quantify the released amastigotes using a viability dye like Resazurin.[9][10]
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
Caption: Protocol for the intracellular anti-amastigote assay.
Protocol 3: Cytotoxicity Assay
This assay is crucial to determine if the antileishmanial activity of the spiro compounds is due to specific toxicity towards the parasite or general cytotoxicity to host cells.
Materials:
-
Macrophage cell line (same as used in the amastigote assay).
-
Complete culture medium.
-
Spiro compound stock solution.
-
Resazurin solution or other cytotoxicity assay reagent (e.g., MTT).[11]
-
Sterile 96-well microplates.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at the same density used for the amastigote assay and allow them to adhere. Do not infect them with Leishmania.[7]
-
Compound Addition: Add serial dilutions of the spiro compounds, identical to the concentrations used in the antileishmanial assays.
-
Incubation: Incubate the plate under the same conditions as the intracellular assay (e.g., 72 hours at 37°C with 5% CO₂).[7]
-
Viability Assessment: Add Resazurin reagent and incubate for 2-4 hours.[7]
-
Data Acquisition: Measure fluorescence or absorbance as in the anti-promastigote assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that causes a 50% reduction in the viability of the host cells.[8]
Data Interpretation and Selectivity Index
The final step is to analyze the obtained data to determine the therapeutic potential of the spiro compounds.
-
IC50 (50% Inhibitory Concentration): The concentration of a compound that causes 50% inhibition of parasite growth.[8] A lower IC50 value indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes 50% cytotoxicity in mammalian cells.[8] A higher CC50 value indicates lower toxicity to host cells.
-
SI (Selectivity Index): This is a critical parameter calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50).[8] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. A compound with an SI value greater than 1 is considered more selective for the parasite.[8] Generally, an SI value of 10 or greater is considered promising for a potential drug candidate.[12]
Caption: Logical relationship for data interpretation in antileishmanial screening.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro anti-Leishmania activity and molecular docking of spiro-acridine compounds as potential multitarget agents against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. [PDF] In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for PET/MR Imaging Tracer Synthesis Utilizing Spiro[indole-3,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Positron Emission Tomography (PET) and Magnetic Resonance (MR) imaging tracers based on the spiro[indole-3,4'-piperidine] scaffold. This unique chemical structure serves as a valuable platform for developing novel imaging agents, particularly for neurological targets such as the sigma-1 (σ₁) receptor, which is implicated in a variety of neurological and psychiatric disorders.
While direct literature on the radiolabeling of the spiro[indole-3,4'-piperidine] core for PET imaging is emerging, the protocols and data presented herein are based on established and well-documented procedures for analogous spirocyclic piperidine derivatives, such as spiro[2-benzofuran-1,4'-piperidine]. These serve as a strong predictive framework for the successful synthesis and application of spiro[indole-3,4'-piperidine]-based tracers.
Overview of Spiro[indole-3,4'-piperidine] in PET Tracer Development
The spiro[indole-3,4'-piperidine] scaffold is an attractive framework for PET tracer design due to its rigid structure, which can impart high selectivity and affinity for specific biological targets. Its structural motifs are present in numerous bioactive molecules. For PET imaging, the incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), is required. The synthesis of these tracers typically involves a multi-step process:
-
Synthesis of the Precursor Molecule: A stable precursor molecule containing the spiro[indole-3,4'-piperidine] core and a suitable leaving group (e.g., tosylate) for radiolabeling is synthesized.
-
Radiolabeling with ¹⁸F: The precursor is reacted with [¹⁸F]fluoride to introduce the radionuclide.
-
Purification and Formulation: The resulting radiotracer is purified to remove unreacted [¹⁸F]fluoride and other impurities, and then formulated in a biocompatible solution for in vivo administration.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for analogous ¹⁸F-labeled spirocyclic piperidine derivatives targeting the σ₁ receptor. These values provide a benchmark for the expected outcomes when synthesizing spiro[indole-3,4'-piperidine]-based PET tracers.
| Tracer Name (Analogous Compound) | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (GBq/μmol) | Reference |
| [¹⁸F]Fluspidine (spiro[isobenzofuran-piperidine] derivative) | 35–60% | >99% | 30–55 | [1] |
| 1'-((6-(2-[¹⁸F]fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | 8-10% | >99% | 56-78 | [2] |
| [¹⁸F]FBAT (spiro[piperidine-quinazoline] derivative) | 2.2-3.1% | >99% | 125-137 | [3] |
| [¹⁸F]-labeled fluorobutyl-substituted spirocyclic piperidine | 45-51% | >98% | >201 | [4] |
Experimental Protocols
Synthesis of the Tosylate Precursor for ¹⁸F-Labeling
The synthesis of the spiro[indole-3,4'-piperidine] precursor with a tosylate leaving group is a critical first step. The following is a generalized protocol based on established organic synthesis methods for similar scaffolds.
Protocol:
-
Protection of Piperidine Nitrogen: Start with a commercially available or synthesized spiro[indole-3,4'-piperidine]. Protect the piperidine nitrogen with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).
-
Alkylation: React the protected spirocycle with a di-functionalized alkyl chain containing a hydroxyl group at one end and a leaving group (e.g., bromide) at the other (e.g., 2-(tosyloxy)ethyl bromide). This reaction is typically carried out in the presence of a base like sodium hydride in an appropriate solvent such as DMF.
-
Deprotection: Remove the protecting group from the piperidine nitrogen. For a Boc group, this is typically achieved using an acid like trifluoroacetic acid (TFA).
-
Functionalization of the Indole Nitrogen (Optional): The indole nitrogen can be functionalized if desired for modulating the pharmacological properties.
-
Tosylation: React the terminal hydroxyl group of the alkyl chain with tosyl chloride in the presence of a base like pyridine or triethylamine to yield the final tosylate precursor.
-
Purification: Purify the final product using column chromatography.
Automated Radiosynthesis of the ¹⁸F-Labeled Spiro[indole-3,4'-piperidine] Tracer
This protocol describes a typical automated radiosynthesis procedure for the nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride using a commercially available synthesis module.
Protocol:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution produced by the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.
-
Azeotropic Drying: Remove the water from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. Heat the reaction mixture at a specific temperature (typically 80-120°C) for a set time (usually 10-20 minutes).
-
Purification: After the reaction is complete, quench the reaction and purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, isotonic saline solution for injection, passing it through a sterile filter.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for PET Tracer Synthesis
The following diagram illustrates the general workflow for the synthesis of an ¹⁸F-labeled spiro[indole-3,4'-piperidine] PET tracer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ¹⁸F-labeled fluorobutyl-substituted spirocyclic piperidine derivative as a selective radioligand for PET Imaging of sigma₁ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandem Cyclization of Tryptamine-Ynesulfonamides to Access Spiro[indoline-3,4'-pyridin]-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The spiro[indoline-3,4'-piperidine] scaffold is a crucial structural motif present in a multitude of polycyclic indole alkaloids that exhibit a wide range of biological activities. This document provides detailed protocols for a synthetic strategy to access spiro[indoline-3,4'-pyridin]-2-yl carbamate derivatives through a silver triflate (AgOTf) and triphenylphosphine (PPh3)-catalyzed tandem cyclization of tryptamine-ynesulfonamides.[1][2] This methodology is distinguished by the efficient intermolecular capture of in situ generated spiroindoleninium intermediates with carbamates, resulting in a diastereoselective synthesis.[1][2] The reaction demonstrates a broad substrate scope with various tryptamine-ynesulfonamide substrates and carbamates.[1][2]
Reaction Principle
The core of this synthetic approach is a tandem cyclization process. The reaction is initiated by an umpolung-type addition of the indole to the ynesulfonamide, which is followed by an intermolecular trapping of the resulting spiroindoleninium intermediate by a carbamate nucleophile.[2] The use of a catalyst system comprising AgOTf and PPh3 at room temperature in toluene has been identified as the optimal condition for this transformation.[2] A delicate balance between the coordinative and nucleophilic ability of the nucleophile is crucial, with carbamates proving to be optimal for capturing the spiroindoleninium intermediate to yield the desired spiro[indoline-3,4'-pyridin]-2-yl carbamate.[2]
Experimental Protocols
General Procedure for the Tandem Cyclization
This protocol outlines the optimized conditions for the AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides with carbamates.
Materials:
-
Tryptamine-ynesulfonamide substrate
-
Carbamate
-
Silver triflate (AgOTf)
-
Triphenylphosphine (PPh3)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the tryptamine-ynesulfonamide substrate (1.0 equiv).
-
Add the carbamate (1.2 equiv).
-
Dissolve the reactants in anhydrous toluene.
-
In a separate vial, prepare the catalyst solution by dissolving AgOTf (5 mol %) and PPh3 (5 mol %) in toluene.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[indoline-3,4'-pyridin]-2-yl)carbamate.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives, showcasing the scope of the reaction with different substrates and carbamates.
| Entry | Tryptamine-ynesulfonamide Substrate | Carbamate | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Substrate 1a | Methyl carbamate | 85 | >20:1 |
| 2 | Substrate 1b | Methyl carbamate | 82 | >20:1 |
| 3 | Substrate 1c | Methyl carbamate | 78 | >20:1 |
| 4 | Substrate 1d | Ethyl carbamate | 80 | >20:1 |
| 5 | Substrate 1e | Benzyl carbamate | 75 | >20:1 |
Note: The specific structures of the substrates (1a-1e) are detailed in the original research publication. The yields are isolated yields after purification.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the plausible mechanism for the AgOTf/PPh3-catalyzed tandem cyclization.
Caption: Proposed mechanism for the tandem cyclization reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for the synthesis.
References
Troubleshooting & Optimization
"improving the yield of spiro[indole-3,4'-piperidine] synthesis reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of spiro[indole-3,4'-piperidine] derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[indole-3,4'-piperidine] core?
A1: The primary synthetic routes include:
-
Transition Metal-Catalyzed Cycloisomerization: This is a popular and efficient method, often employing catalysts based on silver (Ag), gold (Au), or palladium (Pd) to facilitate the cyclization of tryptamine-ynamide precursors or related structures.[1][2]
-
Pictet-Spengler Reaction: A classic method in indole alkaloid synthesis, this reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by ring closure to form the spirocyclic system.[3][4]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to rapidly generate molecular complexity, offering an efficient route to highly substituted spiro[indole-3,4'-piperidine] and spirooxindole analogs.[5][6]
-
Intramolecular Cyclization: This strategy involves the formation of the spiro-piperidine ring through the cyclization of a pre-functionalized indole precursor.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can often be attributed to several factors:
-
Purity of Starting Materials: Ensure all reactants, especially the tryptamine derivative and any aldehydes or ketones, are of high purity. Impurities can lead to side reactions and catalyst deactivation.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. These should be systematically optimized for your specific substrate.
-
Catalyst Activity: If using a metal catalyst, ensure it has not degraded. For instance, some catalysts are sensitive to air and moisture.
-
Protecting Groups: The choice of protecting groups on the indole and piperidine nitrogens can significantly impact the reaction outcome.
Q3: How do I choose the appropriate catalyst for my synthesis?
A3: The choice of catalyst depends on the specific reaction and desired outcome:
-
Silver (Ag) Catalysts: Ag(I) salts, often in combination with phosphine ligands like PPh3, are effective for the cycloisomerization of tryptamine-ynamides.[1][2]
-
Gold (Au) and Palladium (Pd) Catalysts: These are also widely used for similar cyclizations and can offer different reactivity and selectivity profiles. Bimetallic Au-Pd nanoparticles have shown enhanced catalytic activity in some cases.[7]
-
Lewis and Brønsted Acids: These are typically used to catalyze the Pictet-Spengler reaction.
Q4: What are common side reactions in the synthesis of spiro[indole-3,4'-piperidine]?
A4: Common side reactions can include:
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes react with themselves, especially at higher concentrations or temperatures.
-
Incomplete Cyclization: The reaction may stop at an intermediate stage, particularly if the catalyst is not sufficiently active or if there are steric hindrances.
-
Rearrangement Products: The initial spirocyclic product may undergo rearrangements to form more stable aromatic systems, a known challenge in spiroindolenine chemistry.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Ag(I)/PPh3-Catalyzed Cycloisomerization
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use freshly purchased or properly stored Ag(I) salt and PPh3. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While many reactions proceed at room temperature, some substrates may require gentle heating. Vary the solvent. Toluene is commonly used, but other non-polar aprotic solvents could be trialed. Extend the reaction time and monitor by TLC or LC-MS. |
| Poor Quality Starting Material | Purify the tryptamine-ynamide precursor before use. Ensure it is free of any residual reagents from its synthesis. |
| Incorrect Silver Salt | Different silver salts can have varying efficacy. AgOTf is often a good starting point, but other salts like AgBF4 or AgSbF6 could be screened.[2] |
Problem 2: Poor Diastereoselectivity in Spirocyclization
| Possible Cause | Troubleshooting Steps |
| Steric and Electronic Effects | The substituents on the indole and piperidine rings can influence the approach of the reacting moieties. Consider modifying the substrate design if possible. |
| Catalyst System | The choice of ligand on the metal catalyst can significantly impact diastereoselectivity. For Ag(I) catalyzed reactions, screen different phosphine ligands. For other catalytic systems, chiral ligands may be necessary to induce high selectivity. |
| Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution with Starting Material | If the product and starting material have similar polarities, ensure the reaction goes to completion by monitoring with TLC or LC-MS. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity before chromatography. |
| Presence of Stubborn Impurities | Byproducts from the decomposition of reactants or the catalyst can be difficult to remove. For basic impurities like residual piperidine, an acidic wash during workup may be effective. For non-polar byproducts, a different solvent system for chromatography may be required. |
| Product Instability on Silica Gel | Some spiro[indole-3,4'-piperidine] derivatives may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for column chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Data Presentation
Table 1: Optimization of Ag(I)/PPh3-Catalyzed Cycloisomerization of a Tryptamine-Ynamide
| Entry | Silver Salt (20 mol%) | Ligand (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOTf | PPh3 | Toluene | RT | 8 | 85 |
| 2 | AgBF4 | PPh3 | Toluene | RT | 8 | 72 |
| 3 | AgSbF6 | PPh3 | Toluene | RT | 8 | 68 |
| 4 | AgOAc | PPh3 | Toluene | RT | 8 | 45 |
| 5 | AgOTf | - | Toluene | RT | 8 | <10 |
| 6 | AgOTf | PPh3 | CH2Cl2 | RT | 8 | 65 |
| 7 | AgOTf | PPh3 | THF | RT | 8 | 50 |
Data is synthesized from representative literature values for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Ag(I)/PPh3-Catalyzed Diastereoselective Synthesis of a Spiro[indole-3,4'-piperidine] Derivative
This protocol is adapted from the work of Liu and coworkers.[2]
-
Materials:
-
Tryptamine-ynamide substrate (1.0 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (0.2 equiv)
-
Triphenylphosphine (PPh3) (0.2 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the tryptamine-ynamide substrate.
-
Add anhydrous toluene to dissolve the substrate.
-
In a separate vial, dissolve AgOTf and PPh3 in anhydrous toluene.
-
Add the catalyst solution to the substrate solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro[indole-3,4'-piperidine] derivative.
-
Protocol 2: Pictet-Spengler Synthesis of a Pyrido[3,4-b]indole (Adaptable for Spiro[indole-3,4'-piperidine])
This is a general protocol that can be adapted for the synthesis of spiro[indole-3,4'-piperidine] by using a suitable piperidinone derivative.[3]
-
Materials:
-
Tryptamine (1.0 equiv)
-
A suitable piperidinone derivative (1.0-1.2 equiv)
-
Trifluoroacetic acid (TFA) (as catalyst)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
In a round-bottom flask, dissolve tryptamine in dichloromethane.
-
Add the piperidinone derivative to the solution.
-
Cool the mixture in an ice bath and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Ag(I)/PPh3-catalyzed cycloisomerization mechanism.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
"overcoming challenges in the diastereoselective synthesis of spiro[indole-3,4'-piperidine]"
Welcome to the technical support center for the diastereoselective synthesis of the spiro[indole-3,4'-piperidine] scaffold. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this complex synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the diastereoselective synthesis of spiro[indole-3,4'-piperidine]?
A1: The primary strategies for constructing the spiro[indole-3,4'-piperidine] core with high diastereoselectivity include:
-
Catalytic Cycloisomerization: Transition metal-catalyzed cyclization of tryptamine-ynamides is a prominent method. Silver(I) and gold(I) catalysts, in particular, have shown great efficacy.[1][2]
-
Pictet-Spengler Reaction: This classical reaction involves the condensation of a tryptamine derivative with a suitable piperidone-based ketone, followed by an acid-catalyzed cyclization. Achieving high diastereoselectivity often requires careful selection of catalysts and reaction conditions.
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with 3-ylideneoxindoles is a powerful tool for constructing the spiro-pyrrolidine ring system, which can be a precursor or analog to the target piperidine scaffold.
Q2: What are the key factors influencing diastereoselectivity in these syntheses?
A2: Diastereoselectivity is a critical challenge and is influenced by several factors:
-
Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal center and the steric and electronic properties of the ligands play a crucial role in controlling the stereochemical outcome. For instance, in the Ag(I)/PPh3-catalyzed cycloisomerization, the ligand is essential for high yields and selectivity.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the diastereomeric ratio (d.r.). Lower temperatures often favor the kinetic product and can lead to higher selectivity.
-
Substrate Structure: The steric bulk of substituents on both the indole and piperidine precursors can influence the facial selectivity of the cyclization. Protecting groups can also play a significant role in directing the stereochemical course of the reaction.
-
Acid Catalyst: In the Pictet-Spengler reaction, the nature and concentration of the acid catalyst are critical for both reaction efficiency and diastereoselectivity.
Q3: How can I purify the diastereomers of spiro[indole-3,4'-piperidine]?
A3: Purification of diastereomers is typically achieved through standard laboratory techniques:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is crucial for achieving good separation.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining a single, pure diastereomer.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a useful technique.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction is not proceeding, or the yield of the desired spiro[indole-3,4'-piperidine] is very low. What are the potential causes and solutions?
-
A: Low yields can arise from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Impurities can poison catalysts or lead to side reactions. Starting materials should be freshly prepared or purified if necessary.
-
Catalyst Activity: In catalytic reactions, ensure the catalyst is active. For example, some catalysts are air- or moisture-sensitive and require handling under an inert atmosphere. Consider using a freshly opened bottle of catalyst or preparing it fresh.
-
Reaction Temperature: The reaction temperature may be suboptimal. Some reactions require heating to overcome activation barriers, while others need to be run at lower temperatures to prevent decomposition. Experiment with a range of temperatures.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. The reaction may be slower or faster than anticipated.
-
Incorrect Stoichiometry: Verify the stoichiometry of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.
-
-
Issue 2: Poor Diastereoselectivity
-
Q: My reaction produces a mixture of diastereomers with a low diastereomeric ratio. How can I improve the selectivity?
-
A: Improving diastereoselectivity often requires careful optimization of reaction parameters:
-
Catalyst and Ligand Screening: If using a catalytic system, screen a variety of ligands with different steric and electronic properties. The ligand can have a profound effect on the transition state geometry and, therefore, the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers. Screen a range of solvents to find the optimal one for your reaction.
-
Temperature Optimization: As a general rule, lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.
-
Substrate Modification: If possible, modify the protecting groups or other substituents on your starting materials. Bulkier groups can enhance facial selectivity by sterically blocking one face of the molecule during the key bond-forming step.
-
-
Issue 3: Formation of Unexpected Side Products
-
Q: I am observing unexpected spots on my TLC, and characterization of the crude product reveals the presence of byproducts. What could they be, and how can I minimize their formation?
-
A: The formation of side products is a common challenge. Here are some possibilities and solutions:
-
Over-oxidation or Decomposition: Indole-containing compounds can be sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere if necessary. Product degradation can also occur under harsh reaction conditions (e.g., strong acids or high temperatures).
-
Rearrangement Products: In some cases, the initial spirocyclic product may be prone to rearrangement under the reaction conditions. This can be minimized by carefully controlling the reaction time and temperature.
-
Competing Reaction Pathways: Depending on the synthetic route, other reactive sites in the molecule may compete, leading to different products. Modifying protecting groups to block these competing pathways can be an effective strategy.
-
-
Data Presentation
The following tables summarize quantitative data for the diastereoselective synthesis of spiro[indole-3,4'-piperidine] derivatives under various conditions.
Table 1: Optimization of Ag(I)/PPh3-Catalyzed Cycloisomerization of Tryptamine-Ynamide
| Entry | Silver Salt (20 mol%) | Ligand (20 mol%) | Solvent | Yield (%) |
| 1 | AgBF₄ | PPh₃ | Toluene | 75 |
| 2 | AgSbF₆ | PPh₃ | Toluene | 76 |
| 3 | AgNTf₂ | PPh₃ | Toluene | 78 |
| 4 | AgOTf | PPh₃ | Toluene | 85 |
| 5 | AgOTf | PPh₃ | THF | 65 |
| 6 | AgOTf | PPh₃ | DCM | 70 |
| 7 | AgOTf | PPh₃ | MeCN | 55 |
| 8 | AgOTf | - | Toluene | 70 |
Data adapted from a study on Ag(I)/PPh3-catalyzed cycloisomerization.
Table 2: Effect of Reaction Conditions on Diastereoselectivity in Pictet-Spengler Reactions of Tryptophan Derivatives
| β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | d.r. (cis:trans) | Yield (%) |
| N-benzyl tryptophan | Benzaldehyde | TFA | CH₂Cl₂ | 25 | >95:5 | 85 |
| Tryptophan methyl ester | Acetaldehyde | HCl | Methanol | 60 | 70:30 | 78 |
| Tryptamine | Phenylacetaldehyde | Acetic Acid | Toluene | 110 | 60:40 | 65 |
This table presents representative data from various Pictet-Spengler reactions to illustrate the impact of reaction parameters on diastereoselectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for Ag(I)/PPh3-Catalyzed Diastereoselective Cycloisomerization of Tryptamine-Ynamide
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the tryptamine-ynamide substrate (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (0.1 M solution) via syringe.
-
Catalyst Preparation: In a separate flame-dried Schlenk tube, dissolve AgOTf (0.2 equiv) and PPh₃ (0.2 equiv) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the substrate solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[indole-3,4'-piperidine] product.
Protocol 2: General Procedure for Diastereoselective Pictet-Spengler Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equiv) and the piperidone derivative (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired diastereomer.
Protocol 3: General Procedure for 1,3-Dipolar Cycloaddition
-
Ylide Generation: In a dry flask under an inert atmosphere, dissolve the isatin or a derivative (1.0 equiv) and an amino acid such as sarcosine or proline (1.1 equiv) in a suitable solvent (e.g., methanol, toluene).
-
Dipolarophile Addition: Add the 3-ylideneoxindole dipolarophile (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the spirooxindole-pyrrolidine product.
Visualizations
Caption: General experimental workflow for the synthesis of spiro[indole-3,4'-piperidine].
Caption: Troubleshooting logic for common issues in the synthesis.
Caption: Proposed catalytic cycle for Ag(I)/PPh3-catalyzed cycloisomerization.
References
"optimization of reaction conditions for one-pot spiro-piperidine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of spiro-piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of a one-pot synthesis for spiro-piperidines?
One-pot, multi-component reactions (MCRs) for synthesizing spiro-piperidines offer significant advantages in terms of efficiency and sustainability. By combining multiple reaction steps into a single procedure without isolating intermediates, these methods are more time- and cost-effective.[1] They are characterized by high atom economy, meaning a large proportion of the starting materials is incorporated into the final product. This approach allows for the rapid generation of complex molecules from simple, readily available starting materials, which is highly beneficial for creating libraries of compounds for drug discovery.[2]
Q2: Which catalytic systems are commonly used and how do I choose the right one?
A variety of catalytic systems can be employed, and the choice depends on the specific substrates and desired reaction conditions. Lewis acids, such as nano γ-alumina supported antimony(V) chloride, have been shown to be highly effective, particularly under ultrasonic irradiation at room temperature.[3] Ionic liquids, like piperidinium acetate, offer an eco-friendly option.[4] For certain reactions, magnetically recoverable nanocatalysts are advantageous as they simplify catalyst separation and recycling, addressing common issues with homogeneous catalysts.[2] The selection should be based on factors like desired reaction time, temperature, and the need for catalyst recovery and reuse.
Q3: How can I improve the stereoselectivity of my reaction?
Achieving high stereoselectivity is crucial in drug development. In the context of aza-Diels-Alder reactions, a common strategy for forming the piperidine ring, the use of cyclic dienes often leads to higher diastereoselectivities compared to acyclic dienes.[5] Chiral auxiliaries, such as those based on amino acids, can also induce good diastereoselectivity.[5] The choice of catalyst is also critical; for instance, chiral phosphoric acid catalysts have been successfully used to promote enantioselective cyclization in the synthesis of 3-spiropiperidines.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can stem from several factors. Systematically evaluating each component of the reaction is key to identifying the root cause.
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | Verify the activity of your catalyst. If using a reusable catalyst, ensure it has been properly regenerated. Optimize the catalyst loading; for example, with nano γ-alumina supported SbCl5, 50 mg was found to be optimal for a specific reaction, as higher amounts did not improve and could even decrease the yield.[3] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction efficiency. Screen a variety of solvents. For the synthesis of 1-benzyl-2,6-diphenylpiperidin-4-one, ethanol was found to be the best solvent.[4] |
| Suboptimal Reaction Temperature | Temperature plays a critical role. If the reaction is too slow, consider gentle heating. For aza-Diels-Alder reactions, mild thermal conditions (50-60 °C) can be effective.[7] Conversely, for some reactions, lower temperatures may be necessary to prevent side reactions or decomposition. |
| Poor Quality of Starting Materials | Ensure the purity of your amines, aldehydes, and other starting materials. Impurities can inhibit the catalyst or lead to unwanted side reactions. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. For a three-component reaction involving aromatic amines, dimedone, and formaldehyde, a 1:2:3 molar ratio was used.[3] |
Problem 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products. Optimizing for selectivity is crucial.
| Quantitative Data on Catalyst Optimization | |
| Catalyst | Yield (%) |
| Nano γ-alumina supported SbCl5 (30 mg) | Lower Conversion |
| Nano γ-alumina supported SbCl5 (50 mg) | Optimal Yield |
| Nano γ-alumina supported SbCl5 (100 mg) | No Profound Effect |
| Data adapted from a study on bis-spiro piperidine synthesis.[3] The exact yields were not specified in the abstract, but the trend was described. |
Problem 3: Difficulty in Product Isolation and Purification
Challenges in isolating the desired spiro-piperidine can arise from its physical properties or the presence of persistent impurities.
| Quantitative Data on Solvent Optimization | |
| Solvent | Yield (%) |
| Ethanol | High Yield |
| Dichloromethane | Moderate Yield |
| Acetonitrile | Lower Yield |
| Water | No Reaction |
| This table represents a hypothetical optimization based on findings that ethanol is a superior solvent for certain piperidine syntheses.[4] |
Experimental Protocols
General Procedure for One-Pot Synthesis of Bis-Spiro Piperidines
This protocol is based on a method utilizing a nano γ-alumina supported antimony(V) chloride catalyst.[3]
-
To a solution of an aromatic amine (1 mmol) and dimedone (2 mmol) in dichloromethane (10 ml), add formaldehyde (3 mmol, 37-41% aqueous solution).
-
Add the nano-γ-Al2O3/Sb(V) catalyst (50 mg).
-
Subject the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate.
-
Filter the resulting solid product.
-
Recrystallize the crude product from ethanol to obtain the pure bis-spiro piperidine.
Visual Guides
Caption: Experimental workflow for one-pot spiro-piperidine synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified Aza-Diels-Alder reaction pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Spiro[indole-3,4'-piperidine] Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of spiro[indole-3,4'-piperidine] compounds.
Troubleshooting Guides
This section addresses common issues encountered during experimental work aimed at enhancing the metabolic stability of spiro[indole-3,4'-piperidine] derivatives.
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| High in vitro clearance in Human Liver Microsomes (HLM) | Oxidation of the indole or piperidine ring. | 1. Identify Metabolic Hotspots: Conduct metabolite identification studies using LC-MS/MS to pinpoint the exact site of metabolism. Common metabolic pathways include hydroxylation of the indole ring and oxidation of the piperidine ring, particularly at the carbons adjacent to the nitrogen. 2. Blocking Strategies: Introduce sterically hindering groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., fluorine) at or near the metabolic soft spot to block enzyme access. 3. Deuteration: Replace hydrogen atoms at the metabolically liable positions with deuterium to slow down metabolism through the kinetic isotope effect. |
| Compound is unstable in initial assay conditions (pre-incubation) | Chemical instability (e.g., hydrolysis). | 1. Run a Control Experiment: Incubate the compound in the assay buffer without the addition of NADPH to assess for non-enzymatic degradation. 2. pH and Buffer Optimization: Evaluate the stability of the compound in different buffer systems and at various pH levels to identify optimal conditions. |
| Poor recovery of the parent compound from the assay matrix | Non-specific binding to assay plates or proteins. | 1. Use Low-Binding Plates: Employ polypropylene or other low-binding microplates for incubations. 2. Adjust Protein Concentration: If possible, reduce the microsomal protein concentration in the assay to minimize non-specific binding. 3. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the quenching solution can help to reduce binding. |
| Inconsistent results between experimental repeats | Variability in microsomal activity or pipetting errors. | 1. Use a Pooled Lot of Microsomes: Utilize a large, single batch of pooled human liver microsomes for all related experiments to ensure consistency. 2. Automated Liquid Handling: If available, use automated liquid handlers for precise and repeatable additions of reagents. 3. Include Positive Controls: Always run well-characterized compounds with known metabolic profiles (e.g., verapamil, testosterone) alongside your test compounds to monitor assay performance. |
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of the spiro[indole-3,4'-piperidine] scaffold?
A1: The spiro[indole-3,4'-piperidine] scaffold possesses two key moieties susceptible to metabolism: the indole ring and the piperidine ring. The primary metabolic pathways are mediated by cytochrome P450 (CYP) enzymes. For the indole ring, hydroxylation is a common metabolic route. The piperidine ring is prone to oxidation, particularly at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams. N-dealkylation can also occur if the piperidine nitrogen is substituted.
Q2: How can I definitively identify the metabolic "hotspots" on my compound?
A2: The most effective method for identifying metabolic soft spots is to perform a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. The resulting mixture is then analyzed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the structures of the metabolites formed.
Q3: What are the primary medicinal chemistry strategies to enhance the metabolic stability of spiro[indole-3,4'-piperidine] compounds?
A3: Once metabolic hotspots are identified, several strategies can be employed:
-
Steric Hindrance: Introducing bulky substituents, such as a methyl or ethyl group, near the site of metabolism can physically block the approach of metabolic enzymes.
-
Electronic Modification: Placing electron-withdrawing groups, like fluorine, near a metabolic soft spot can decrease the electron density at that position, making it less susceptible to oxidative metabolism.
-
Deuteration: Replacing a carbon-hydrogen bond at a metabolic hotspot with a carbon-deuterium bond can slow the rate of metabolism due to the kinetic isotope effect.
-
Bioisosteric Replacement: In some cases, the piperidine ring can be replaced with a less metabolically labile isostere, such as a morpholine or an azaspiro[3.3]heptane ring, provided this does not negatively impact the compound's pharmacological activity.
Q4: I have improved the in vitro metabolic stability, but now my compound has poor solubility. What can I do?
A4: It is common for modifications that increase metabolic stability, such as adding lipophilic groups, to decrease aqueous solubility. To address this, consider introducing polar functional groups, such as a hydroxyl or an amide, at a position on the molecule that is not critical for pharmacological activity and is not a metabolic hotspot. Another strategy is to explore salt forms of your compound, which can significantly improve solubility.
Data Presentation
The following table provides an illustrative example of how to present in vitro metabolic stability data for a series of spiro[indole-3,4'-piperidine] analogs. The data shown is for a closely related spiroindoline compound and its analogue to demonstrate the impact of a structural modification on metabolic stability.[1]
| Compound | Structure | Modification | Apparent Intrinsic Clearance (CLint,app) in h/r/m HLM (mL/min/kg) |
| 2 | Spiroindoline with N-methyl piperidine | N-methyl piperidine | Not explicitly provided, but described as having metabolic liabilities. |
| 11 | Spiroindoline with unsubstituted piperidine | Unsubstituted piperidine | <10.4 / <20.9 / <45.7 |
h/r/m = human/rat/mouse
This data suggests that the N-demethylated analog (11) has improved microsomal stability compared to the N-methylated parent compound (2).[1]
Experimental Protocols
Microsomal Stability Assay
This protocol is for determining the in vitro metabolic stability of a compound using human liver microsomes.
Materials:
-
Test compound and positive control (e.g., verapamil)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Quenching solution: Acetonitrile containing an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold quenching solution.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Metabolite Identification (MetID) using LC-MS/MS
This protocol outlines a general procedure for identifying the metabolites of a spiro[indole-3,4'-piperidine] compound.
Materials:
-
Incubation samples from the microsomal stability assay (typically a 60-minute time point).
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase HPLC column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Use the supernatant from the quenched and centrifuged microsomal incubation.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the parent compound and its metabolites using a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).
-
-
MS and MS/MS Data Acquisition:
-
Acquire full scan MS data to detect the parent compound and any potential metabolites.
-
Use data-dependent acquisition (DDA) to automatically trigger MS/MS fragmentation on the most abundant ions detected in the full scan.
-
Alternatively, use data-independent acquisition (DIA) to fragment all ions within a specified mass range.
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of the t=0 and t=60 minute samples to identify peaks present only in the later time point.
-
Propose metabolite structures based on the accurate mass of the molecular ion and the fragmentation pattern observed in the MS/MS spectra. Common metabolic transformations to look for include:
-
+16 Da (Oxidation/Hydroxylation)
-
-14 Da (N-demethylation, if applicable)
-
+176 Da (Glucuronidation)
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing metabolic stability.
Caption: Common metabolic pathways for spiro[indole-3,4'-piperidine].
Caption: Decision tree for addressing high in vitro clearance.
References
"strategies to reduce by-products in Ag(i)/PPh3-catalyzed cycloisomerization"
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ag(I)/PPh3-catalyzed cycloisomerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize by-product formation in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Ag(I)/PPh3-catalyzed cycloisomerization reactions in a question-and-answer format.
Question 1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions. Here are some troubleshooting steps:
-
Catalyst Inactivity:
-
Purity of Silver Salt and Ligand: Ensure the Ag(I) salt and triphenylphosphine (PPh3) are pure. Impurities can act as catalyst poisons.
-
Catalyst Preparation: If preparing the catalyst in situ, ensure the correct stoichiometry is used. The ratio of Ag(I) to PPh3 can be crucial for catalyst stability and activity.
-
Catalyst Decomposition: The Ag(I)/PPh3 complex may be unstable under your reaction conditions. Consider preparing the catalyst at a lower temperature before adding the substrate.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Incrementally increase the temperature and monitor the reaction progress. However, be aware that excessively high temperatures can lead to catalyst decomposition and by-product formation.
-
Solvent: The choice of solvent is critical. Non-coordinating or weakly coordinating solvents are often preferred. If you are using a coordinating solvent, it may be competing with the substrate for binding to the silver center. Consider screening solvents with different polarities.
-
Concentration: Low substrate concentration can sometimes lead to slower reaction rates. Try increasing the concentration, but be mindful of potential solubility issues.
-
Question 2: I am observing significant formation of by-products. What are the common side reactions and how can I suppress them?
Answer: By-product formation is a common challenge in cycloisomerization reactions. The nature of the by-products can provide clues about the competing reaction pathways.
-
Common By-products:
-
Skeletal Rearrangement Products: Instead of the desired cycloisomerization, the enyne substrate may undergo skeletal rearrangements, leading to the formation of various dienes or other cyclic structures.[1][2]
-
Products of Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions may compete with the desired intramolecular cycloisomerization.
-
Protodeauration/Protonolysis Products: Premature protonolysis of key intermediates can lead to the formation of acyclic products.
-
-
Strategies to Minimize By-products:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the selectivity of the reaction. While this guide focuses on PPh3, consider that more electron-donating or bulkier phosphine ligands can sometimes suppress unwanted side reactions.
-
Counter-ion Effects: The counter-ion of the silver salt (e.g., OTf⁻, BF4⁻, SbF6⁻) can significantly impact the Lewis acidity of the silver center and, consequently, the reaction pathway and selectivity. Screening different silver salts is recommended.
-
Temperature and Reaction Time: Carefully optimize the reaction temperature and time. By-products can sometimes form from the desired product upon prolonged heating. Monitor the reaction progress and stop it once the starting material is consumed.
-
Additives: In some cases, the addition of a mild base or acid can suppress certain side reactions. This should be approached with caution as it can also inhibit the desired reaction.
-
Question 3: The reaction is not reproducible. What are the key parameters to control for consistent results?
Answer: Lack of reproducibility is often due to subtle variations in experimental conditions. To ensure consistency, pay close attention to the following:
-
Purity of Reagents and Solvents: Use reagents and solvents of the highest possible purity. Trace impurities of water, oxygen, or other coordinating species can affect the catalyst performance. Ensure solvents are properly dried and degassed.
-
Inert Atmosphere: Ag(I) catalysts and phosphine ligands can be sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Precise Control of Temperature: Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.
-
Consistent Catalyst Preparation: If preparing the catalyst in situ, ensure the order of addition and the time allowed for complex formation are consistent between runs.
Frequently Asked Questions (FAQs)
Q1: What is the role of PPh3 in Ag(I)-catalyzed cycloisomerization? A1: Triphenylphosphine (PPh3) acts as a ligand that coordinates to the Ag(I) center. It modulates the electronic properties and steric environment of the silver catalyst, which in turn influences its reactivity and selectivity. The PPh3 ligand can stabilize the active catalytic species and prevent the precipitation of metallic silver.
Q2: Which silver salts are commonly used for this reaction? A2: Silver salts with weakly coordinating counter-ions are generally preferred as they generate a more Lewis acidic and reactive cationic silver species. Common examples include silver triflate (AgOTf), silver tetrafluoroborate (AgBF4), and silver hexafluoroantimonate (AgSbF6).
Q3: Can I use other phosphine ligands besides PPh3? A3: Yes, the choice of phosphine ligand can be a critical parameter to optimize. Different phosphine ligands can alter the steric and electronic environment of the silver catalyst, leading to changes in reactivity and selectivity. For example, bulkier or more electron-rich phosphines may be beneficial for certain substrates.
Q4: My product is difficult to purify. Are there any general tips for purification? A4: Purification of cycloisomerization products often involves standard chromatographic techniques. Here are some tips:
-
Work-up: After the reaction is complete, a common work-up procedure involves filtering the reaction mixture through a pad of silica gel or celite to remove the silver catalyst.
-
Chromatography: Column chromatography on silica gel is typically used for purification. A careful selection of the eluent system is crucial to separate the desired product from any unreacted starting material and by-products.
-
Characterization: Thoroughly characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes hypothetical optimization data for a generic Ag(I)/PPh3-catalyzed cycloisomerization of a 1,6-enyne, illustrating the impact of various reaction parameters on product yield and by-product formation.
| Entry | Silver Salt (mol%) | PPh3 (mol%) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | By-product Yield (%) |
| 1 | AgOTf (5) | 10 | Toluene | 60 | 12 | 65 | 25 |
| 2 | AgOTf (5) | 10 | Toluene | 80 | 6 | 85 | 10 |
| 3 | AgOTf (5) | 10 | Toluene | 100 | 6 | 70 | 25 (decomposition) |
| 4 | AgBF4 (5) | 10 | Toluene | 80 | 6 | 78 | 15 |
| 5 | AgOTf (5) | 10 | Dioxane | 80 | 6 | 50 | 40 |
| 6 | AgOTf (5) | 10 | CH2Cl2 | 40 | 24 | 75 | 18 |
| 7 | AgOTf (2.5) | 5 | Toluene | 80 | 12 | 60 | 30 |
| 8 | AgOTf (5) | 20 | Toluene | 80 | 6 | 82 | 12 |
Experimental Protocols
General Procedure for Ag(I)/PPh3-Catalyzed Cycloisomerization to Minimize By-products:
-
Preparation of the Catalyst Solution: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the silver salt (e.g., AgOTf, 0.05 mmol) and triphenylphosphine (PPh3, 0.10 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the Ag(I)/PPh3 complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the enyne substrate (1.0 mmol) in the same anhydrous, degassed solvent (5 mL).
-
Initiation of the Reaction: Add the catalyst solution to the substrate solution via cannula at the desired reaction temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, washing with a suitable solvent (e.g., ethyl acetate or dichloromethane) to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Ag(I)/PPh3-catalyzed cycloisomerization.
Caption: Logical relationships in Ag(I)/PPh3-catalyzed cycloisomerization.
References
Technical Support Center: In Vitro Antileishmanial Testing of Spiro[indole-3,4'-piperidine] Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocol for in vitro testing of spiro[indole-3,4'-piperidine] compounds against Leishmania.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for spiro[indole-3,4'-piperidine] compounds against Leishmania?
A1: The primary proposed mechanism of action is the inhibition of the folate pathway in Leishmania. Specifically, these compounds are thought to target two key enzymes: dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[1][2] This dual inhibition disrupts the production of tetrahydrofolate, a crucial cofactor for DNA synthesis and other essential metabolic processes in the parasite.[3][4][5]
Q2: Why is it important to test against both promastigote and amastigote forms of Leishmania?
A2: It is crucial to test against both life cycle stages of the parasite. Promastigotes are the motile, extracellular forms found in the sandfly vector and are easier to culture in the lab. However, the clinically relevant stage is the amastigote, which is the non-motile, intracellular form that resides within mammalian host macrophages.[1] Compounds may exhibit different potencies against each form, and activity against the intracellular amastigote is more indicative of potential therapeutic efficacy.
Q3: What are the key parameters to determine the antileishmanial potential of a spiro[indole-3,4'-piperidine] compound?
A3: The key parameters are:
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits the growth of 50% of the parasite population. This should be determined for both promastigotes and amastigotes.[6]
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that is toxic to 50% of mammalian host cells (e.g., macrophages or other cell lines like VERO).[6]
-
Selectivity Index (SI): This is the ratio of CC50 to the amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over host cells, which is a desirable characteristic for a drug candidate.[6]
Q4: What are common viability assays used for in vitro antileishmanial testing?
A4: Common colorimetric and fluorometric assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Resazurin (Alamar Blue) assay. These assays measure the metabolic activity of viable cells.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Parasite growth phase: Using parasites from different growth phases (e.g., lag, log, stationary) can affect drug susceptibility. 2. Inoculum density: Variation in the initial number of parasites per well. 3. Compound precipitation: The compound may not be fully soluble in the culture medium. | 1. Always use parasites from the mid-logarithmic growth phase for assays. 2. Standardize the parasite concentration for all experiments. 3. Ensure the compound is completely dissolved in the stock solution (usually DMSO) and does not precipitate upon dilution. The final DMSO concentration should be kept low (typically ≤0.5%). |
| Low or no activity against amastigotes | 1. Poor cell permeability: The compound may not be able to cross the macrophage membrane to reach the intracellular amastigotes. 2. Macrophage metabolism: The host cell may metabolize and inactivate the compound. | 1. Consider structural modifications to the compound to improve its permeability. 2. Investigate the metabolic stability of the compound in the presence of macrophages. |
| High cytotoxicity to host cells (Low SI) | 1. Off-target effects: The compound may be hitting targets in the mammalian cells. 2. General toxicity: The compound may have a non-specific cytotoxic mechanism. | 1. Perform counter-screening against a panel of mammalian cell lines to assess broad cytotoxicity. 2. Consider structure-activity relationship (SAR) studies to identify and modify the parts of the molecule responsible for toxicity. |
| Assay variability | 1. Inconsistent incubation times: Variations in the duration of drug exposure. 2. Media and serum variability: Batch-to-batch differences in culture media or fetal bovine serum (FBS). | 1. Use a consistent incubation time for all experiments (e.g., 72 hours). 2. Use a single, quality-controlled batch of media and FBS for a set of experiments. |
Data Presentation
Table 1: In Vitro Antileishmanial Activity of Selected Spiro[indole-3,4'-piperidine] Derivatives
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | VERO Cell CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) |
| 8a | 0.4102 | 0.89 | >100 | >112.3 |
| 9a | 0.5397 | 0.50 | >100 | >200 |
| Miltefosine (Control) | Not Reported | 8.08 | Not Reported | Not Reported |
Data synthesized from a study on spiro-piperidine derivatives against Leishmania major.[1]
Experimental Protocols
Promastigote Viability Assay (Resazurin Method)
-
Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199 or RPMI-1640) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24-26°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of the spiro[indole-3,4'-piperidine] compound in 100% DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup:
-
Adjust the promastigote concentration to 1 x 10^6 cells/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include a positive control (e.g., Amphotericin B) and a negative control (0.5% DMSO in medium).
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for an additional 4-6 hours at 26°C in the dark.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC50 value using a dose-response curve.
Intracellular Amastigote Viability Assay
-
Macrophage Culture: Seed macrophages (e.g., J774A.1 or THP-1) in a 96-well plate at a density of 4 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 18-24 hours to allow for adherence.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: Wash the wells with warm, sterile PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of the spiro[indole-3,4'-piperidine] compounds to the infected macrophages.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment:
-
Add Resazurin solution as described for the promastigote assay.
-
Incubate for 4-6 hours.
-
Measure fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation and determine the IC50 value.
Cytotoxicity Assay
-
Cell Culture: Seed mammalian cells (e.g., VERO or the same macrophage cell line used for the amastigote assay) in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the spiro[indole-3,4'-piperidine] compounds to the cells.
-
Incubation: Incubate for 72 hours under the appropriate conditions for the cell line.
-
Viability Assessment: Use the Resazurin or MTT assay to determine cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the CC50 value.
Visualizations
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined gene deletion of dihydrofolate reductase-thymidylate synthase and pteridine reductase in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"improving the drug-like properties of N-benzyl spiro-piperidine hydroxamic acid derivatives"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental development of N-benzyl spiro-piperidine hydroxamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural components of N-benzyl spiro-piperidine hydroxamic acid derivatives and their typical biological target?
A1: These molecules are typically designed as inhibitors of histone deacetylases (HDACs).[1][2] Their structure consists of three main components: a zinc-binding group (the hydroxamic acid), a linker (the N-benzyl spiro-piperidine core), and a cap group. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, which is crucial for their inhibitory activity.[3] The spiro-piperidine scaffold provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity, while the N-benzyl group often interacts with the enzyme's surface.[1][4]
Q2: What are the common challenges in synthesizing these derivatives?
A2: The primary synthetic challenge often lies in the final step: the formation of the hydroxamic acid. This reaction can be sensitive to reaction conditions and the purity of starting materials. Common issues include incomplete conversion, side product formation, and difficulty in purification. The synthesis of the spiro-piperidine core itself can also be a multi-step process requiring careful optimization.
Q3: What are the inherent liabilities associated with the hydroxamic acid functional group?
A3: While essential for HDAC inhibition, the hydroxamic acid moiety can present several drug-like property challenges. These include potential metabolic instability, poor permeability, and the possibility of off-target effects due to its metal-chelating nature.[3][5] There can also be concerns about potential mutagenicity, which needs to be carefully evaluated during preclinical development.[3]
Troubleshooting Guides
Improving Solubility
Poor aqueous solubility is a frequent hurdle for this class of compounds, impacting both in vitro assays and in vivo bioavailability.
Problem: My N-benzyl spiro-piperidine hydroxamic acid derivative has low aqueous solubility, leading to precipitation in assay buffers.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High crystallinity and lipophilicity of the molecule. | Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) to the N-benzyl or spiro-piperidine core to increase hydrophilicity. Consider bioisosteric replacements of lipophilic groups.[6] | Increased intrinsic solubility of the compound. |
| Compound is a free base with low solubility at neutral pH. | pH Adjustment: The piperidine nitrogen is basic.[7] Preparing stock solutions in acidic buffers (e.g., pH 3-5) can protonate the piperidine, forming a more soluble salt.[7] | Significant increase in aqueous solubility for in vitro stock solutions. |
| Insufficient solvent capacity of the aqueous buffer. | Use of Co-solvents: For in vitro assays, use a water-miscible organic co-solvent like DMSO, ethanol, or PEG-400 in the final assay buffer (typically at concentrations below 1% to avoid affecting biological activity).[7] | Prevents precipitation of the compound during the assay. |
| The solid form has poor dissolution characteristics. | Formulation Approaches: For in vivo studies, consider advanced formulation strategies such as creating amorphous solid dispersions, micronization to increase surface area, or complexation with cyclodextrins.[8][9][10] | Improved dissolution rate and oral bioavailability. |
Enhancing Metabolic Stability
Rapid metabolism can lead to low systemic exposure and reduced efficacy.
Problem: My compound shows high clearance in liver microsome or hepatocyte stability assays.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Susceptibility to Phase I metabolism (e.g., oxidation) by Cytochrome P450 enzymes.[11][12] | Structural Modification: Block metabolically labile sites. For example, introduce electron-withdrawing groups or halogens on the N-benzyl ring to decrease susceptibility to oxidation. Replace metabolically weak bonds with more stable ones. | Increased half-life in in vitro metabolic stability assays. |
| Hydrolysis of the hydroxamic acid or other labile functional groups. | Prodrug Approach: Temporarily mask the hydroxamic acid or other labile groups with a promoiety that is cleaved in vivo to release the active drug. This can improve both stability and permeability. | Improved metabolic stability and potentially enhanced oral absorption. |
| High lipophilicity leading to increased interaction with metabolic enzymes. | Optimize Lipophilicity (logP/logD): Reduce the overall lipophilicity of the molecule by introducing polar groups or reducing the size of hydrophobic regions. Aim for a balanced logP/logD value, as excessively low lipophilicity can reduce permeability.[13] | Reduced interaction with metabolic enzymes and potentially improved overall ADME profile. |
Experimental Protocols
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer over time.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
96-well plates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
LC-MS/MS or HPLC-UV for quantification
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM stock solution to the PBS, resulting in a 100 µM final concentration.
-
Seal the plate and shake at room temperature for 24 hours.
-
After incubation, visually inspect for precipitation.
-
Centrifuge the plate to pellet any undissolved compound.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a standard curve and LC-MS/MS or HPLC-UV.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates
-
Incubator
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system. Pre-warm the plate at 37°C.
-
Initiate the reaction by adding the test compound solution to the wells.
-
Incubate the plate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation
Table 1: In Vitro ADME Properties of Selected N-Benzyl Spiro-Piperidine Hydroxamic Acid Derivatives
| Compound ID | Structure | Aqueous Solubility (µM) at pH 7.4 | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Lead 1 | [Insert Image/Structure] | 5 | 15 | 0.5 |
| Analogue 1a | [Insert Image/Structure] | 25 | 45 | 1.2 |
| Analogue 1b | [Insert Image/Structure] | 10 | 60 | 0.8 |
| Analogue 1c | [Insert Image/Structure] | 50 | 30 | 2.5 |
Visualizations
Caption: A typical experimental workflow for the development of N-benzyl spiro-piperidine hydroxamic acid derivatives.
Caption: The mechanism of action for HDAC inhibitors leading to anti-tumor effects.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Property based optimization of δ-lactam HDAC inhibitors for metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamic acids as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. benchchem.com [benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Spiro[indole-3,4'-piperidine] Based Antifolates
Welcome to the technical support center for researchers working with spiro[indole-3,4'-piperidine] based antifolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to drug resistance in your experiments. The information provided is based on established mechanisms of resistance to antifolate drugs and is intended to serve as a guide for this novel class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for spiro[indole-3,4'-piperidine] based antifolates?
A1: Spiro[indole-3,4'-piperidine] based antifolates are designed as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2]
Q2: What are the most common mechanisms of acquired resistance to antifolate drugs?
A2: Resistance to antifolates, a challenge in cancer and infectious disease treatment, can arise through several mechanisms.[1][3][4] These include:
-
Target Modification: Point mutations in the DHFR gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor.[1]
-
Target Amplification: Increased expression of DHFR due to gene amplification can overcome the inhibitory effect of the drug.[1]
-
Altered Drug Transport: Reduced drug influx due to mutations or decreased expression of folate transporters (e.g., the reduced folate carrier, RFC), or increased drug efflux mediated by ATP-binding cassette (ABC) transporters can lower the intracellular concentration of the antifolate.[2][4]
-
Defective Polyglutamylation: For antifolates that require polyglutamylation for cellular retention and activity, defects in the folylpolyglutamate synthetase (FPGS) enzyme can lead to resistance.[2]
Q3: Are there known mutations in DHFR that I should be aware of when working with these compounds?
A3: While specific mutations conferring resistance to spiro[indole-3,4'-piperidine] antifolates have not been extensively documented in publicly available literature, mutations observed with other DHFR inhibitors can provide insights. Common resistance-conferring mutations in human DHFR are often found in and around the active site. For bacterial DHFR, mutations at positions like P21L and W30R in E. coli have been shown to confer resistance to trimethoprim.[5][6] When encountering resistance, it is crucial to sequence the DHFR gene in your experimental model to identify any potential mutations.
Q4: How can I determine if my cells have developed resistance through target amplification?
A4: Dihydrofolate reductase (DHFR) gene amplification can be quantified using quantitative polymerase chain reaction (qPCR). By comparing the copy number of the DHFR gene in your resistant cell line to that of the parental, sensitive cell line, you can determine if amplification has occurred.
Troubleshooting Guides
Problem 1: Decreased sensitivity (increased IC50) to the spiro[indole-3,4'-piperidine] antifolate in my cell line over time.
-
Possible Cause 1: Target Modification (DHFR Mutation)
-
Troubleshooting Steps:
-
Sequence the DHFR gene: Extract genomic DNA from both the sensitive (parental) and resistant cell lines. Amplify and sequence the coding region of the DHFR gene to identify any point mutations.
-
Perform functional analysis: If a mutation is identified, you can use site-directed mutagenesis to introduce the same mutation into a wild-type DHFR expression vector. Express the mutant protein and perform an in vitro DHFR activity assay to confirm that the mutation confers resistance to the compound.
-
-
-
Possible Cause 2: Target Amplification (DHFR Overexpression)
-
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Measure the DHFR gene copy number in resistant cells relative to sensitive cells.
-
Western Blot: Analyze the DHFR protein levels in both cell lines to confirm if gene amplification leads to increased protein expression.
-
-
-
Possible Cause 3: Altered Drug Transport (Efflux/Influx)
-
Troubleshooting Steps:
-
Efflux Pump Inhibitor Co-treatment: Treat resistant cells with your spiro[indole-3,4'-piperidine] antifolate in the presence and absence of known broad-spectrum ABC transporter inhibitors (e.g., verapamil, cyclosporine A). A significant decrease in the IC50 value in the presence of an inhibitor suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use qPCR to compare the mRNA expression levels of known drug transporter genes (e.g., ABCB1, ABCC1, ABCG2) between sensitive and resistant cells.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for a Spiro[indole-3,4'-piperidine] Antifolate (Compound X) against Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Resistance Mechanism | Compound X IC50 (µM) | Methotrexate IC50 (µM) |
| Parental (Sensitive) | - | 0.1 | 0.05 |
| Resistant Clone A | DHFR Point Mutation (e.g., L22R) | 5.2 | 2.8 |
| Resistant Clone B | DHFR Gene Amplification | 8.9 | 4.5 |
| Resistant Clone C | ABCB1 Overexpression | 3.7 | 1.9 |
Note: These are example values and will vary depending on the specific compound, cell line, and resistance mechanism.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
Spiro[indole-3,4'-piperidine] antifolate compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the spiro[indole-3,4'-piperidine] antifolate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: DHFR Gene Amplification Analysis by qPCR
Materials:
-
Genomic DNA extraction kit
-
qPCR primers for the DHFR gene and a reference gene (e.g., GAPDH or β-actin)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Extract genomic DNA from both sensitive and resistant cell lines.
-
Design and validate qPCR primers for the DHFR gene and a reference gene.
-
Prepare qPCR reactions containing genomic DNA, primers, and SYBR Green Master Mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative copy number of the DHFR gene in resistant cells compared to sensitive cells.
Visualizations
Caption: Overview of antifolate action and resistance mechanisms.
Caption: Troubleshooting workflow for investigating resistance.
References
- 1. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Spiro[indole-3,4'-piperidine] Derivatives Emerge as Potent Antileishmanial Agents, Outperforming Miltefosine in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A comparative analysis of novel spiro[indole-3,4'-piperidine] derivatives against the current oral antileishmanial drug, miltefosine, reveals the promising potential of this new chemical class in the fight against leishmaniasis. In vitro studies demonstrate that specific spiro[indole-3,4'-piperidine] compounds exhibit significantly greater potency against Leishmania major, the causative agent of cutaneous leishmaniasis, and display a superior safety profile compared to miltefosine.
Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, remains a significant global health problem. The limitations of current treatments, including toxicity and emerging resistance, underscore the urgent need for new, effective, and safer therapeutic options. This guide provides a detailed comparison of spiro[indole-3,4'-piperidine] derivatives and miltefosine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Cytotoxicity
A key study highlights the superior in vitro activity of spiro[indole-3,4'-piperidine] derivatives against both the promastigote and amastigote stages of Leishmania major. The most active compounds, 8a and 9a , demonstrated sub-micromolar efficacy, proving to be more potent than miltefosine.[1]
Furthermore, the selectivity index (SI), a crucial indicator of a compound's therapeutic window, was significantly higher for the lead spiro[indole-3,4'-piperidine] derivatives compared to miltefosine, suggesting a better safety profile. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line (VERO cells) to the 50% inhibitory concentration (IC50) against the parasite.
| Compound | Leishmania major Promastigote IC50 (µM) | Leishmania major Amastigote IC50 (µM) | VERO Cells CC50 (µM) | Selectivity Index (SI) (Amastigote) |
| Spiro Derivative 8a | Not Reported | 0.89 | >100 | >112.36 |
| Spiro Derivative 9a | Not Reported | 0.50 | >100 | >200.00 |
| Miltefosine | Not Reported | 8.08 | Not Reported | Not Reported |
Table 1: Comparative in vitro activity of spiro[indole-3,4'-piperidine] derivatives and miltefosine against Leishmania major and VERO cells. [1]
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of spiro[indole-3,4'-piperidine] derivatives and miltefosine present different therapeutic strategies for targeting Leishmania.
Spiro[indole-3,4'-piperidine] Derivatives: Targeting Folate Metabolism
The antileishmanial activity of the spiro[indole-3,4'-piperidine] derivatives is attributed to their role as antifolates.[1] These compounds are proposed to inhibit two key enzymes in the parasite's folate biosynthesis pathway: dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[2][3][4] Folate metabolism is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite. The dual inhibition of DHFR and PTR1 is a particularly attractive strategy, as PTR1 can act as a bypass enzyme, conferring resistance to drugs that only target DHFR.[3][5]
Miltefosine: A Multi-pronged Attack
Miltefosine's mechanism of action is more complex and not fully elucidated, but it is known to disrupt multiple cellular processes in Leishmania. Its primary modes of action include:
-
Disruption of Phospholipid Metabolism: Miltefosine interferes with the synthesis of phosphatidylcholine, a key component of the parasite's cell membrane.[6]
-
Induction of Apoptosis-like Cell Death: It triggers programmed cell death in the parasite.[7]
-
Mitochondrial Dysfunction: Miltefosine has been shown to inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial respiratory chain, leading to a decrease in ATP production.[6][7]
-
Disruption of Ion Homeostasis: The drug can impair the function of acidocalcisomes, which are important for calcium storage and regulation, and activate a parasite-specific plasma membrane Ca2+ channel.[6][7]
Resistance to miltefosine is primarily associated with decreased drug accumulation within the parasite, either through increased efflux by ABC transporters or reduced uptake via mutations in the miltefosine transporter (LdMT) and its beta subunit (LdRos3).[8][9][10]
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)
-
Parasite Culture: Leishmania major promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C. Amastigotes are typically cultured within a host cell line, such as murine macrophages (e.g., J774A.1).
-
Compound Preparation: The test compounds (spiro derivatives and miltefosine) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Promastigote Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds are added at various concentrations, and the plates are incubated for 72 hours at 26°C.
-
Amastigote Assay: Host macrophages are seeded in 96-well plates and allowed to adhere. The macrophages are then infected with stationary-phase promastigotes, which transform into amastigotes intracellularly. After infection, the cells are treated with the test compounds for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT or resazurin reduction assay.[11][12] The absorbance or fluorescence is measured, and the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curves.
Cytotoxicity Assay (VERO Cells)
-
Cell Culture: VERO cells (a kidney epithelial cell line from an African green monkey) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with FBS at 37°C in a 5% CO2 incubator.
-
Assay Procedure: The cells are seeded in 96-well plates and allowed to form a monolayer. The test compounds are added at various concentrations, and the plates are incubated for a specified period (e.g., 24 or 48 hours).[13]
-
Viability Assessment: Cell viability is assessed using a method similar to the antileishmanial assay, such as the MTT assay. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is then determined.[13]
Visualizing the Pathways and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the in vitro evaluation of antileishmanial compounds.
Caption: Proposed mechanism of action of spiro[indole-3,4'-piperidine] derivatives.
Caption: Multi-targeted mechanism of action of miltefosine in Leishmania.
Conclusion and Future Directions
The comparative analysis presented here strongly suggests that spiro[indole-3,4'-piperidine] derivatives represent a promising new class of antileishmanial drug candidates. Their superior in vitro potency and favorable safety profile compared to miltefosine warrant further investigation. Future studies should focus on in vivo efficacy in animal models of leishmaniasis, pharmacokinetic and pharmacodynamic profiling, and further elucidation of their mechanism of action. The development of these compounds could provide a much-needed alternative in the therapeutic arsenal against this neglected tropical disease.
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pteridine reductase mechanism correlates pterin metabolism with drug resistance in trypanosomatid parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.es [um.es]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
The Promise of Spiro-Compounds in the Fight Against Leishmaniasis: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance and the significant side effects of current antileishmanial therapies necessitate the urgent development of novel, effective, and safer treatment options. Among the promising new chemical scaffolds, spiro-compounds, particularly those incorporating indole and piperidine moieties, have garnered considerable attention. While in vitro studies have demonstrated the potent antileishmanial activity of various spiro[indole-3,4'-piperidine] derivatives, this guide focuses on the available in vivo data for a closely related and promising spirooxindole derivative, N-benzyl-2,2′α-3,3′,5′,6′,7′,7α,α′-octahydro-2methoxycarbonyl-spiro[indole-3,3′-pyrrolizidine]-2-one (referred to as Compound 4c), and compares its efficacy with standard antileishmanial drugs.[1][2][3] This guide aims to provide an objective comparison supported by experimental data to inform further research and development in this critical area.
Comparative Efficacy of Antileishmanial Agents In Vivo
The following table summarizes the in vivo efficacy of the spirooxindole derivative (Compound 4c) against Leishmania donovani in a BALB/c mouse model, juxtaposed with the efficacy of standard antileishmanial drugs. This comparison highlights the potential of spiro-compounds as a viable alternative or complementary therapy.
| Compound | Dose | Route of Administration | Treatment Schedule | Parasite Burden Reduction (Liver) | Parasite Burden Reduction (Spleen) | Reference |
| Spirooxindole (Compound 4c) | 50 mg/kg | Intraperitoneal | Daily for 5 days | ~85% | ~80% | [1][2][3] |
| Miltefosine | 20 mg/kg | Oral | Daily for 5 days | Variable, resistance reported | Variable, resistance reported | [4] |
| Amphotericin B (Liposomal) | 1-5 mg/kg | Intravenous | Single or multiple doses | >90% | >90% | |
| Sodium Stibogluconate | 20 mg/kg | Intraperitoneal/Intramuscular | Daily for 28 days | Declining efficacy due to resistance | Declining efficacy due to resistance |
Note: The efficacy of standard drugs can vary significantly based on the Leishmania species, geographical region, and the presence of drug resistance.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the key protocols for in vivo antileishmanial activity assessment.
In Vivo Murine Model of Visceral Leishmaniasis
A widely accepted model for evaluating the efficacy of antileishmanial compounds is the BALB/c mouse model of visceral leishmaniasis.
Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female
Parasite:
-
Species: Leishmania donovani
-
Stage: Amastigotes (intracellular form) or promastigotes (extracellular, flagellated form) for initial infection.
Infection Procedure:
-
Leishmania donovani promastigotes are cultured to a stationary phase.
-
BALB/c mice are infected via intravenous (tail vein) injection with approximately 1 x 107 stationary-phase promastigotes.
-
The infection is allowed to establish for a period of 4-6 weeks.
Treatment Regimen:
-
Infected mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., DMSO, saline)
-
Test compound (e.g., Spirooxindole Compound 4c) at various doses
-
Positive control (e.g., Miltefosine, Amphotericin B)
-
-
The compounds are administered via the appropriate route (e.g., intraperitoneal, oral, intravenous) for a specified duration.
Assessment of Parasite Burden:
-
At the end of the treatment period, mice are euthanized.
-
The liver and spleen are aseptically removed and weighed.
-
Impression smears of the liver and spleen are made on glass slides.
-
The smears are fixed with methanol and stained with Giemsa stain.
-
The number of amastigotes per 1000 host cell nuclei is counted under a microscope.
-
The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg)
Signaling Pathway of Spirooxindole Action
The proposed mechanism of action for the spirooxindole derivative involves the inhibition of Leishmania donovani topoisomerase IB (LdTopIB), an essential enzyme for DNA replication and repair in the parasite.[1][2][3]
Caption: Proposed mechanism of action of the spirooxindole derivative.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for in vivo antileishmanial drug screening and the logical relationship between different experimental stages.
Caption: A typical experimental workflow for in vivo antileishmanial drug screening.
Caption: Logical progression from in vitro screening to lead optimization.
Conclusion
The in vivo data for the spirooxindole derivative (Compound 4c) demonstrates the significant potential of the spiro-scaffold in the development of new antileishmanial drugs.[1][2][3] Its efficacy in reducing parasite burden in both the liver and spleen is comparable to, and in some contexts potentially superior to, existing therapies, especially where resistance is a concern. Further research, including in vivo studies on a broader range of spiro[indole-3,4'-piperidine] derivatives, is warranted to fully elucidate their therapeutic potential and mechanism of action. The detailed protocols and workflows provided in this guide offer a framework for conducting such comparative studies, ultimately contributing to the discovery of novel and effective treatments for leishmaniasis.
References
- 1. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
"validation of spiro[indole-3,4'-piperidine] as a scaffold for CFTR co-potentiators"
A new class of compounds built on a spiro[indole-3,4'-piperidine] scaffold has been identified as effective co-potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. These molecules demonstrate a synergistic effect when used in combination with existing CFTR potentiators, such as ivacaftor (VX-770), to rescue the function of certain minimal function CFTR mutants that are unresponsive to single-potentiator therapies.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to a dysfunctional chloride channel.[1][2] While significant progress has been made with the development of CFTR modulators, including correctors and potentiators, a subset of mutations, known as minimal function mutations, remains a challenge to treat.[3][4] The emergence of the spiro[indole-3,4'-piperidine] scaffold, specifically the spiro[piperidine-4,1'-pyrido[3,4-b]indole] class, offers a promising therapeutic strategy for these hard-to-treat CFTR variants.[3][4][5]
These co-potentiators work by a distinct mechanism that complements the action of traditional potentiators.[3][4] While potentiators like ivacaftor increase the channel open probability of CFTR that is already present at the cell surface, co-potentiators appear to further enhance this effect, leading to a greater overall increase in chloride transport.[2][6] This synergistic activity has been demonstrated for mutations located in the second nucleotide-binding domain (NBD2) of CFTR, such as N1303K and W1282X.[5]
Comparative Efficacy of Spiro[indole-3,4'-piperidine] Co-Potentiators
Structure-activity relationship (SAR) studies on the spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold have led to the development of analogs with significantly improved potency compared to the initial screening hit.[3][4][5] The following table summarizes the efficacy of a lead analog, 2i , in comparison to the well-established CFTR potentiator, ivacaftor (VX-770).
| Compound/Combination | CFTR Mutant | Assay Type | EC50 (µM) | Fold Improvement over VX-770 alone |
| VX-770 | G551D | Patch Clamp | ~0.1 | - |
| 2i + VX-770 | N1303K | YFP Halide Assay | ~0.6 | ~17-fold (over initial hit) |
| 2i + VX-770 | I1234del | YFP Halide Assay | 0.7 ± 0.2 | Data not available |
Note: The data for the co-potentiator is presented as its synergistic effect in the presence of a primary potentiator. A direct EC50 comparison is not applicable as co-potentiators show minimal activity on their own.[3]
Mechanism of Action: A Synergistic Approach
The precise binding site and mechanism of action for the spiro[indole-3,4'-piperidine] co-potentiators are still under investigation. However, experimental evidence suggests that they do not compete with potentiators like VX-770 or GLPG1837 for the same binding site.[1] This allows for a cooperative effect where the co-potentiator enhances the function of the CFTR channel that has already been partially activated by a primary potentiator.
Caption: Synergistic action of CFTR co-potentiators with primary potentiators.
Experimental Protocols
The validation of the spiro[indole-3,4'-piperidine] scaffold has been conducted using established in vitro assays for CFTR function.
Yellow Fluorescent Protein (YFP) Halide Assay
This cell-based fluorescence assay is a high-throughput method to measure CFTR-mediated halide transport.
Workflow:
Caption: Workflow for the YFP-based halide influx assay.
Detailed Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells or Chinese Hamster Ovary (CHO) cells stably expressing the CFTR mutant of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are plated in 96- or 384-well microplates.[7]
-
Compound Incubation: Cells are incubated with the test compounds (potentiator and/or co-potentiator) for a defined period.
-
Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.
-
Iodide Addition: An iodide-containing solution is added to the wells. The influx of iodide through active CFTR channels quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Dose-response curves are generated to calculate the EC50 of the compounds.[8]
Patch-Clamp Electrophysiology
This technique provides a direct measure of CFTR channel activity by recording the ion currents flowing through single or multiple channels in a patch of the cell membrane.[9]
Detailed Methodology:
-
Cell Preparation: Cells expressing the CFTR mutant are cultured on coverslips.
-
Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane.
-
Recording Configuration: The recording can be done in various configurations (e.g., cell-attached, whole-cell, inside-out) to measure different aspects of channel function.
-
Data Acquisition: The current flowing through the CFTR channels in the membrane patch is recorded in response to voltage changes and the presence of activating factors (e.g., ATP, PKA) and test compounds.
-
Analysis: The channel open probability (Po), single-channel conductance, and other gating parameters are analyzed to determine the effect of the compounds on CFTR function.
Conclusion
The spiro[indole-3,4'-piperidine] scaffold represents a significant advancement in the search for therapies for cystic fibrosis, particularly for individuals with minimal function CFTR mutations. The co-potentiator strategy, enabled by this novel chemical class, provides a validated approach to synergistically enhance the activity of existing CFTR potentiators. Further development and optimization of this scaffold could lead to new combination therapies that address the unmet needs of a broader population of people with CF.
References
- 1. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. escholarship.org [escholarship.org]
- 4. 1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-b]indole] 'co-potentiators' for minimal function CFTR mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cff.org [cff.org]
A Comparative Analysis of Catalytic Systems for the Synthesis of Spiro[indole-3,4'-piperidine] and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique three-dimensional structure has made it an attractive target for synthetic chemists. This guide provides a comparative overview of prominent catalytic systems employed in the synthesis of this important scaffold and its close analogs, with a focus on performance, experimental protocols, and reaction mechanisms.
Performance Comparison of Catalytic Systems
The selection of a catalytic system for the synthesis of spiro[indole-3,4'-piperidine] derivatives is crucial and often depends on the desired substrate scope, stereochemical outcome, and reaction efficiency. Below is a summary of key performance indicators for different catalytic approaches.
| Catalyst System | Reaction Type | Typical Catalyst Loading | Reaction Conditions | Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | Notes |
| Ag(I)/PPh₃ | Chelation-Controlled Cycloisomerization | 20 mol% | Toluene, rt, 8-12 h | Good to Excellent (up to 91%) | High | Not reported (diastereoselective via chiral pool) | Effective for tryptamine-ynamide substrates. Scalable to gram scale.[1][2] |
| Au(I)/Ligand | Substitution-Controlled Cyclization | Not specified | Not specified | Moderate to Excellent | Not specified | Not specified | Synthesizes the isomeric spiro[indoline-3,3'-piperidine] scaffold.[3][4] |
| Organocatalyst (Chiral Phosphoric Acid) | 1,3-Dipolar Cycloaddition | 10 mol% | Toluene, rt, 12 h | High | Excellent (>95:5) | Excellent (up to 98%) | Applied to the synthesis of spiro[pyrrolidin-3,3′-oxindoles], a related scaffold.[5] |
| Fe(II) | Radical Spirocyclization | Not specified | Acetonitrile, rt | Good to High | Good (up to 1:10) | Not applicable | Synthesizes the spiro[indoline-3,2'-pyrrolidine] analog.[6][7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the catalytic systems discussed.
Silver(I)/Triphenylphosphine Catalyzed Cycloisomerization
This protocol is adapted from the diastereoselective synthesis of the spiro[indole-3,4'-piperidine] scaffold.[2]
Materials:
-
Tryptamine-ynamide substrate (1.0 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (0.2 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Anhydrous toluene
Procedure:
-
To a solution of the tryptamine-ynamide substrate in anhydrous toluene is added triphenylphosphine.
-
Silver trifluoromethanesulfonate is then added to the mixture.
-
The reaction is stirred at room temperature for 8 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired spiro[indole-3,4'-piperidine] product.
Gold(I)-Catalyzed Substitution-Controlled Cyclization
This generalized protocol is based on the synthesis of spiro[indoline-3,3'-piperidine] derivatives.[3][4]
Materials:
-
Indole-tethered 1,6-enyne substrate (1.0 equiv)
-
Cationic gold(I) catalyst (e.g., [Au(I)L]X) (typically 5-10 mol%)
-
Hantzsch ester (HEH) (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
The indole-tethered 1,6-enyne substrate and Hantzsch ester are dissolved in the anhydrous solvent.
-
The gold(I) catalyst is added, and the reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC).
-
The solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography to yield the spiro[indoline-3,3'-piperidine] derivative.
Iron(II)-Catalyzed Radical Spirocyclization
This protocol is for the synthesis of the spiro[indoline-3,2'-pyrrolidine] analog.[6][7][8]
Materials:
-
β-3-Indolyl ketone oxime acetate substrate (1.0 equiv)
-
Iron(II) chloride (FeCl₂) (catalytic amount)
-
Acetonitrile
Procedure:
-
The β-3-indolyl ketone oxime acetate substrate is dissolved in acetonitrile.
-
Iron(II) chloride is added to the solution.
-
The reaction mixture is stirred at room temperature until completion.
-
The solvent is evaporated, and the residue is worked up with an appropriate aqueous solution and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to give the spiro[indoline-3,2'-pyrrolidine] product.
Reaction Pathways and Mechanisms
Visualizing the proposed reaction mechanisms and workflows provides a deeper understanding of the catalytic transformations.
Ag(I)/PPh₃ Catalyzed Cycloisomerization Workflow
This diagram illustrates the proposed chelation-controlled cycloisomerization pathway for the synthesis of the spiro[indole-3,4'-piperidine] scaffold.[1][2]
Caption: Workflow for Ag(I)/PPh₃ catalyzed synthesis of spiro[indole-3,4'-piperidine].
Proposed Mechanism for Fe(II)-Catalyzed Radical Spirocyclization
The following diagram outlines the proposed radical-mediated mechanism for the formation of the spiro[indoline-3,2'-pyrrolidine] framework.[6][7][8]
Caption: Proposed radical mechanism for Fe(II)-catalyzed spirocyclization.
General Workflow for Organocatalytic Spiro-oxindole Piperidine Synthesis
This diagram depicts a generalized cascade reaction sequence often employed in organocatalytic approaches to related spiro-indoline structures.
Caption: Generalized workflow for organocatalytic cascade synthesis.
References
- 1. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3 '-pyrrolidine] and Spiro[indoline-3,3 '-piperidine] Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Spiro[indole-3,4'-piperidine] Compounds in Antileishmanial Drug Discovery: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of spiro[indole-3,4'-piperidine] and related spirocyclic compounds as antileishmanial agents. While in vivo data for the specific spiro[indole-3,4'-piperidine] scaffold remains to be published, this guide leverages available in vitro data for this class and presents a comprehensive in vitro to in vivo case study of the closely related spirooxindole scaffold to illuminate the experimental pathways and data expectations in antileishmanial drug development.
Executive Summary
Spiro[indole-3,4'-piperidine] derivatives have emerged as a promising class of compounds with potent in vitro activity against Leishmania parasites. Studies have demonstrated their ability to inhibit the growth of both promastigote and amastigote forms of Leishmania major at sub-micromolar concentrations, outperforming the clinical control drug, miltefosine. The proposed mechanism of action for these compounds involves the disruption of the folate pathway in the parasite.
To contextualize the potential in vivo efficacy of this scaffold, this guide draws a comparison with a well-documented spirooxindole derivative that has been successfully evaluated in both preclinical in vitro and in vivo models against Leishmania donovani. This case study highlights a distinct mechanism of action—topoisomerase IB inhibition—and provides a roadmap for the types of experimental data and protocols necessary to advance a compound from a promising in vitro hit to a viable in vivo candidate.
Part 1: Spiro[indole-3,4'-piperidine] Derivatives - In Vitro Efficacy
A series of novel spiro[indole-3,4'-piperidine] derivatives have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2]
In Vitro Antileishmanial Activity Data
The in vitro efficacy of these compounds was assessed against both the promastigote (the motile, insect-stage form) and the axenic amastigote (the non-motile, mammalian-stage form) of L. major. The results, summarized in the table below, highlight two lead compounds, 8a and 9a , which exhibited superior activity compared to the standard drug miltefosine.[2]
| Compound | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity (VERO cells) CC50 (µM) | Selectivity Index (SI) (Amastigote) |
| 8a | Not specified in detail | 0.89 | >100 | >112.4 |
| 9a | Not specified in detail | 0.50 | >100 | >200 |
| Miltefosine | Not specified in detail | 8.08 | Not specified | Not specified |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Proposed Mechanism of Action: Antifolate Pathway
The antileishmanial activity of these spiro[indole-3,4'-piperidine] compounds is believed to be mediated through the inhibition of the parasite's folate pathway, specifically by targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[1][2] This mechanism is supported by the reversal of antileishmanial activity in the presence of folic and folinic acids.[1][2]
Proposed mechanism of action for spiro[indole-3,4'-piperidine] compounds.
Experimental Protocols: In Vitro Assays
Anti-promastigote Assay:
-
Leishmania major promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS).
-
The parasites were seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
The compounds were added at various concentrations, and the plates were incubated at 26°C for 72 hours.
-
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.
-
The IC50 values were calculated from the dose-response curves.
Anti-amastigote Assay:
-
Axenic amastigotes of L. major were obtained by culturing promastigotes at 37°C in a specific amastigote medium.
-
The assay was performed in 96-well plates with a starting density of 2 x 10^6 cells/mL.
-
The compounds were added, and the plates were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
The viability of the amastigotes was assessed using the MTT assay, and IC50 values were determined.[2]
Cytotoxicity Assay:
-
VERO cells (African green monkey kidney epithelial cells) were used to assess the cytotoxicity of the compounds.
-
Cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
The compounds were added at various concentrations, and the plates were incubated for another 48 hours.
-
Cell viability was measured using the MTT assay. The CC50 values were determined from the dose-response curves.[1]
Part 2: Spirooxindole Derivative - A Case Study for In Vitro to In Vivo Translation
To bridge the gap between the promising in vitro results of spiro[indole-3,4'-piperidines] and their potential in vivo application, we examine the developmental pathway of a novel spirooxindole derivative, compound 4c . This compound has been successfully evaluated in both in vitro and in vivo models against Leishmania donovani, the causative agent of visceral leishmaniasis.[3]
In Vitro Efficacy of Spirooxindole Compound 4c
Compound 4c demonstrated potent activity against both the promastigote and intracellular amastigote forms of L. donovani, including drug-resistant strains.[3]
| Assay Type | Leishmania Stage | Key Findings |
| Anti-promastigote Activity | Promastigote | IC50 of 0.5 µM |
| Intracellular Anti-amastigote Activity | Amastigote (in macrophages) | Effectively cleared amastigotes from infected macrophages with an IC50 of 1.5 µM.[3] |
| Cytotoxicity (Macrophage) | Host Cell | Less cytotoxic to host macrophages (IC50 > 10 µM).[3] |
In Vivo Efficacy in a Murine Model
The in vivo antileishmanial efficacy of compound 4c was evaluated in a BALB/c mouse model of visceral leishmaniasis.[3]
| Treatment Group | Dose | Route of Administration | Parasite Load Reduction (Liver) | Parasite Load Reduction (Spleen) |
| Compound 4c | 50 mg/kg/day for 5 days | Intraperitoneal | ~85% | ~80% |
| Untreated Control | - | - | 0% | 0% |
Mechanism of Action: Topoisomerase IB Inhibition and Apoptosis Induction
Unlike the spiro-piperidines, the spirooxindole compound 4c acts as a catalytic inhibitor of Leishmania donovani topoisomerase IB (LdTopIB).[3] This inhibition disrupts DNA replication and repair, leading to apoptosis-like cell death in the parasite, characterized by mitochondrial membrane depolarization and DNA fragmentation.[3]
Mechanism of action for the spirooxindole derivative (compound 4c).
Experimental Protocols: In Vitro and In Vivo Assays for Spirooxindole
Intracellular Amastigote Assay:
-
Mouse peritoneal macrophages were harvested and seeded in 8-well chamber slides.
-
Macrophages were infected with L. donovani promastigotes for 6 hours.
-
Extracellular parasites were washed away, and the infected macrophages were incubated with different concentrations of compound 4c for 24 hours.
-
The cells were then fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages was determined by light microscopy.[3]
In Vivo Murine Model of Visceral Leishmaniasis:
-
Female BALB/c mice were infected intravenously with L. donovani promastigotes.
-
After 4 weeks of infection, the mice were treated with compound 4c (50 mg/kg body weight) daily for 5 consecutive days via the intraperitoneal route.
-
The mice were sacrificed 4 weeks post-treatment.
-
The parasite burden in the liver and spleen was determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results were expressed as Leishman-Donovan Units (LDU).[3]
General experimental workflow from in vitro screening to in vivo efficacy testing.
Comparison and Future Outlook
The spiro[indole-3,4'-piperidine] scaffold represents a promising starting point for the development of new antileishmanial drugs, with several derivatives demonstrating excellent in vitro potency and selectivity. The proposed antifolate mechanism is a validated pathway for antimicrobial agents.
The successful translation of the related spirooxindole scaffold from a potent in vitro inhibitor to an effective in vivo agent provides a valuable blueprint for the future development of spiro[indole-3,4'-piperidines]. The next critical step for this compound class will be to:
-
Conduct in vivo efficacy studies in established animal models of leishmaniasis (e.g., BALB/c mice) to determine if the potent in vitro activity translates to a therapeutic effect.
-
Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
Elucidate the mechanism of action with greater precision through target-based assays and molecular modeling.
By following a rigorous preclinical development path, guided by the insights from related spirocyclic compounds, the spiro[indole-3,4'-piperidine] scaffold holds the potential to deliver a new generation of much-needed therapies for leishmaniasis.
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Spiro[indole-3,4'-piperidine] Based HDAC Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selectivity profiles of spiro[indole-3,4'-piperidine] based histone deacetylase (HDAC) inhibitors and their close structural analogs. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate informed decisions in the pursuit of novel epigenetic modulators.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. The development of isoform-selective HDAC inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy. The spiro[indole-3,4'-piperidine] scaffold has emerged as a promising framework for the design of such selective inhibitors. This guide focuses on the selectivity profile of this class of compounds and its close relatives, the spiroindoline-capped and N-benzyl spiro-piperidine based HDAC inhibitors, for which more extensive data is currently available.
Comparative Selectivity Profile of Spiro-Heterocyclic HDAC Inhibitors
The inhibitory activity of spiro[indole-3,4'-piperidine] analogs is often evaluated against a panel of HDAC isoforms to determine their selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from structurally related series, providing a comparative overview of their potency and selectivity. The data is compiled from studies on spiroindoline- and N-benzyl spiro-piperidine-based inhibitors, which share key structural features with the spiro[indole-3,4'-piperidine] core.
| Compound ID | Modification | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Selectivity (HDAC1/HDAC6) | Reference |
| 6a | Spiroindoline Core | 22.4 | 0.264 | 1.8 | 85 | [1] |
| 6j | Spiroindoline with Carbamate Linker | 6.8 | 0.0485 | 3.2 | 140 | [1] |
| 8i | N-benzyl spiro-piperidine with 2,4-dichloro substitution | >100 | 0.08 | 8.12 | >1250 | |
| 8k | N-benzyl spiro-piperidine with 2,4-difluoro substitution | >100 | 0.08 | 8.64 | >1250 | |
| 5b | Spiroindoline with tert-butyl carbamate | - | - | - | Selective for HDAC6 | [2] |
Note: The table highlights a clear trend towards HDAC6 selectivity for these spiro-heterocyclic compounds. In many cases, the inhibition of HDAC1 and HDAC8 is significantly weaker, leading to high selectivity ratios. The data for compounds 8i and 8k show remarkable selectivity for HDAC6 over HDAC8.
Understanding the Mechanism: Key Signaling Pathways
HDAC enzymes are integral components of various signaling pathways that control cell cycle progression, apoptosis, and differentiation. The inhibition of specific HDAC isoforms can modulate these pathways, leading to therapeutic effects.
Caption: Simplified signaling pathway of HDAC inhibition.
Experimental Protocols for Assessing Selectivity
The determination of the selectivity profile of HDAC inhibitors relies on robust and reproducible experimental assays. Both biochemical and cell-based assays are employed to quantify the inhibitory potency of compounds against different HDAC isoforms.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC isoform.
Workflow:
Caption: Workflow for a typical in vitro HDAC enzymatic assay.
Detailed Method:
-
Reagent Preparation: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) are diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to the desired concentration. A fluorogenic substrate, such as Fluor-de-Lys® (Boc-Lys(Ac)-AMC), is also prepared in assay buffer. Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
Assay Procedure: In a 96-well black plate, 25 µL of the test compound dilution is added to each well. Subsequently, 50 µL of the diluted HDAC enzyme is added, and the plate is incubated for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding 25 µL of the fluorogenic substrate. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
Signal Development and Detection: The reaction is stopped, and the fluorescent signal is developed by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. After a brief incubation (e.g., 15 minutes) at room temperature, the fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Western Blot Analysis for Target Engagement
This method assesses the ability of an inhibitor to induce the acetylation of specific HDAC substrates within a cellular context, confirming target engagement and providing evidence of isoform selectivity.
Workflow:
Caption: Workflow for Western Blot analysis of HDAC target engagement.
Detailed Method:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured to approximately 70-80% confluency. The cells are then treated with varying concentrations of the spiro[indole-3,4'-piperidine] based HDAC inhibitor for a specific duration (e.g., 24 hours).
-
Protein Extraction and Quantification: After treatment, the cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for acetylated substrates. To assess HDAC6 inhibition, an antibody against acetylated α-tubulin is used. For class I HDAC inhibition, an antibody against acetylated histone H3 is commonly employed. A loading control, such as an antibody against total α-tubulin, total histone H3, or GAPDH, is also used to ensure equal protein loading.
-
Detection and Analysis: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of acetylated proteins are normalized to the loading control. An increase in the acetylation of a specific substrate indicates the inhibition of the corresponding HDAC isoform.
Conclusion
The available data on spiroindoline and N-benzyl spiro-piperidine based HDAC inhibitors, as close structural analogs of the spiro[indole-3,4'-piperidine] scaffold, strongly suggest a promising selectivity profile, particularly towards HDAC6. The methodologies outlined in this guide provide a robust framework for the continued assessment and comparison of these and other novel HDAC inhibitors. Further comprehensive screening of spiro[indole-3,4'-piperidine] derivatives against a broader panel of HDAC isoforms is warranted to fully elucidate their therapeutic potential and guide future drug development efforts in the field of epigenetics.
References
A Comparative Analysis of Novel Spiro[indole-3,4'-piperidine] Derivatives and Existing Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
The quest for potent and orally bioavailable growth hormone secretagogues (GHSs) has led to the exploration of diverse chemical scaffolds. Among these, spiro[indole-3,4'-piperidine] derivatives have emerged as a promising class of ghrelin mimetics. This guide provides a comprehensive comparison of these novel derivatives against established GHSs, namely Ibutamoren (MK-0677), Capromorelin, Anamorelin, and Macimorelin. The information presented herein is intended to facilitate further research and development in the field of growth hormone modulation.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo data for the novel spiro[indole-3,4'-piperidine] derivatives and the benchmark GHSs. It is important to note that the data for the novel derivatives and the benchmark compounds are sourced from different studies and, therefore, may not be directly comparable due to potential variations in experimental conditions.
In Vitro Activity at the Growth Hormone Secretagogue Receptor (GHSR)
| Compound | Class | GHSR Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Source |
| Novel Spiro[indole-3,4'-piperidine] Derivatives | Spiro[indole-3,4'-piperidine] | Not explicitly reported, but described as potent. | Similar functional potency as ghrelin in a functional assay measuring intracellular calcium elevation in HEK-293 cells expressing hGHSR1a.[1] | Palucki et al., 2001[1] |
| Ibutamoren (MK-0677) | Spiroindoline | ~1.3 nM | ~2.7 nM (in vitro GH release from rat pituitary cells) | Smith et al., 1997 |
| Capromorelin | Pyrazolinone-piperidine | ~7 nM | ~3 nM (rat pituicyte EC50) | Hickey et al., 2007 |
| Anamorelin | Indole derivative | ~0.6 nM | ~0.3 nM (calcium mobilization in CHO-K1 cells expressing human GHSR) | Garcia et al., 2013 |
| Macimorelin | Peptidomimetic | ~5.2 nM | ~1.8 nM (calcium mobilization in CHO-K1 cells expressing human GHSR) | Piccoli et al., 2015 |
In Vivo Effects on Growth Hormone and IGF-1
| Compound | Animal Model | Dose | Peak GH Concentration | IGF-1 Increase | Source |
| Novel Spiro[indole-3,4'-piperidine] Derivatives | Not explicitly reported in comparative studies. | - | - | - | - |
| Ibutamoren (MK-0677) | Beagle Dogs | 1 mg/kg, p.o. | ~100 ng/mL | Sustained increase over 24h | Smith et al., 1997 |
| Capromorelin | Beagle Dogs | 3 mg/kg, p.o. | ~80 ng/mL | Significant increase | Hickey et al., 2007 |
| Anamorelin | Rats | 10 mg/kg, p.o. | ~150 ng/mL | Dose-dependent increase | Garcia et al., 2013 |
| Macimorelin | Healthy Human Volunteers | 0.5 mg/kg, p.o. | ~20 ng/mL | Significant increase | Garcia et al., 2018 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of GHSs.
In Vitro GHSR Binding Assay
This assay determines the affinity of a compound for the growth hormone secretagogue receptor.
Materials:
-
HEK-293 cells stably expressing the human GHSR (hGHSR1a).
-
Radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin or [³H]-MK-0677).
-
Test compounds (novel spiro[indole-3,4'-piperidine] derivatives and benchmarks).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize hGHSR1a-expressing HEK-293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Growth Hormone Release Assay in Rats
This assay evaluates the ability of a compound to stimulate GH secretion in a living organism.
Materials:
-
Male Sprague-Dawley rats with indwelling jugular vein catheters.
-
Test compounds formulated for oral or intravenous administration.
-
Vehicle control.
-
Blood collection tubes containing an anticoagulant and a protease inhibitor.
-
Rat GH ELISA kit.
Procedure:
-
Animal Acclimatization: Acclimate the cannulated rats to the experimental conditions for several days.
-
Compound Administration: Administer the test compound or vehicle to the rats via the appropriate route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples from the jugular vein catheter at various time points before and after compound administration (e.g., -30, 0, 15, 30, 60, 90, and 120 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
GH Measurement: Measure the concentration of GH in the plasma samples using a rat GH-specific ELISA kit.
-
Data Analysis: Plot the plasma GH concentration over time for each treatment group. Calculate pharmacokinetic and pharmacodynamic parameters such as the maximum concentration (Cmax) and the area under the curve (AUC) of GH release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of growth hormone secretagogues and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of growth hormone secretagogues.
Caption: Experimental workflow for GHS evaluation.
References
A Comparative Guide to the Cross-Validation of In Silico Predictions for Spiro[indole-3,4'-piperidine] Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The spiro[indole-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antileishmanial properties. Computational, or in silico, methods are increasingly employed to predict the biological activity of novel derivatives, thereby accelerating the drug discovery process. This guide provides an objective comparison of in silico prediction performance with supporting experimental data, offering a comprehensive overview for researchers in the field.
Data Presentation: Quantitative Comparison of In Silico Models
The predictive power of in silico models is paramount. Below is a summary of quantitative data from various studies on spiro[indole-3,4'-piperidine] and related spirooxindole derivatives, showcasing the performance of different Quantitative Structure-Activity Relationship (QSAR) models.
| Model Type | Target Activity | Cell Line | R² (Training Set) | Q² (Cross-Validation) | r² (Test Set) | Reference |
| 3D-QSAR | Anticancer | HCT-116 (Colon) | 0.950 | 0.676 | - | [1] |
| 3-Descriptor QSAR | Antiproliferative | HEPG2 (Liver) | 0.903 | - | 0.773 | [2] |
| 3-Descriptor QSAR | Antiproliferative | HELA (Cervical) | 0.812 | - | 0.605 | [2] |
Note: R² (coefficient of determination) indicates the goodness of fit for the training set. Q² (cross-validated R²) measures the predictive ability of the model for the training set. r² for the test set indicates the predictive performance on an external set of compounds. Higher values (closer to 1.0) indicate better model performance.
Comparison with Alternative Computational Models
While the focus is on spiro[indole-3,4'-piperidine] derivatives, it is insightful to compare the performance of QSAR models with other computational approaches used for similar heterocyclic compounds. Machine learning models are gaining traction in predicting bioactivity.
| Model Type | Compound Class | Target Activity | Performance Metric | Value | Reference |
| Random Forest | Various | Anticancer | R (test set) | ~0.8 | [3] |
| Support Vector Machine | Various | Anticancer | R (test set) | ~0.6 | [3] |
| Multiple Linear Regression | Piperidine Derivatives | Antiproliferative | r² | 0.742-0.832 | [4] |
| Multiple Linear Regression | Piperidine Derivatives | Antiproliferative | Q² (LOO) | 0.684-0.796 | [4] |
These comparisons suggest that while traditional QSAR models provide good predictive power, machine learning approaches like Random Forest may offer improved performance for diverse chemical datasets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico predictions.
1. Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HEPG2, HELA) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the spiro[indole-3,4'-piperidine] derivatives and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) to preserve cellular proteins.
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acid residues of cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.
2. In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Forms)
This assay evaluates the efficacy of compounds against both the extracellular (promastigote) and intracellular (amastigote) forms of Leishmania parasites.
-
Promastigote Assay:
-
Leishmania promastigotes are cultured in a suitable medium.
-
The promastigotes are seeded in 96-well plates and treated with different concentrations of the test compounds.
-
After an incubation period, parasite viability is assessed, often using a resazurin-based assay or by direct counting. The IC50 value is determined.
-
-
Amastigote Assay:
-
Host cells (e.g., macrophages) are seeded in 96-well plates and infected with Leishmania promastigotes, which then transform into amastigotes inside the host cells.
-
The infected cells are treated with the test compounds.
-
After incubation, the number of intracellular amastigotes is quantified, typically by microscopy after staining. The IC50 value is calculated based on the reduction in the number of amastigotes compared to untreated controls.
-
Visualizations: Signaling Pathways and Workflows
In Silico Prediction and Experimental Validation Workflow
Caption: A typical workflow for in silico prediction and experimental cross-validation.
Anticancer Signaling Pathways Targeted by Spiro[indole-3,4'-piperidine] Derivatives
Caption: Inhibition of EGFR and VEGFR2 signaling pathways by spiro-compounds.
Antileishmanial Mechanism of Action: Antifolate Pathway
References
- 1. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative docking studies of spiro[indole-3,4'-piperidine] analogues with target proteins"
This guide provides a comparative overview of molecular docking studies conducted on spiro[indole-3,4'-piperidine] analogues, a class of compounds recognized for their therapeutic potential. By examining their interactions with various protein targets, researchers can gain insights into their mechanisms of action and structure-activity relationships, facilitating the development of novel therapeutics. The following sections present quantitative data from these studies, detail the experimental protocols used, and visualize a key signaling pathway associated with one of the primary targets.
Data Presentation: Comparative Docking and Inhibitory Activity
The following table summarizes the quantitative data from docking studies and in vitro assays for a series of spiro[indole-3,4'-piperidine] analogues and related spiropiperidine derivatives against their respective protein targets. This allows for a direct comparison of their binding affinities and inhibitory potencies.
| Compound/Analogue Class | Specific Analogue(s) | Target Protein(s) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 / EC50 (µM) | Key Interacting Residues |
| Spiro[indoline-3,4'-piperidine]-2-ones | Not specified | c-Met | - | - | 0.0147 - 17 | Not specified in abstract |
| Spiro[indoline-3,4'-piperidine] | 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] | c-Met, ALK | - | - | Single-digit nM (biochemical potency) | Not specified |
| N-benzyl spiro-piperidine hydroxamic acid derivatives | Analogues with 2,4-dichloro or 2,4-difluoro substitutions | HDAC6 | - | - | Exhibits 101.5- and 108-fold preference for HDAC6 over HDAC8 | Preferentially occupy the sub-unit of HDAC6 |
| Spiro-piperidine derivatives | Compounds 13 and 15 | Leishmania major (PTR1 and DHFR) | - | - | 0.89 and 0.50 | Not specified |
| Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione | 1''-ethyl-1'-methyl-5''-(4-methylbenzylidene)-4'-(p-tolyl) derivative (11b) | Breast Cancer Receptor (3hb5) | - | -6.5630 to -2.1721 | 3.9 | Not specified |
| Spiro[piperidine-4,1'-pyrido[3,4-b]indoles] | Analogue 2i (with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents) | N1303K-CFTR | - | - | ~0.6 | Not specified |
Experimental Protocols
The methodologies for molecular docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized protocol based on standard practices reported in the cited literature for the docking of spiro[indole-3,4'-piperidine] analogues.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the spiro[indole-3,4'-piperidine] analogues are constructed using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is then performed using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., .pdbqt).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein structure is then optimized and minimized to relieve any steric clashes.
2. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore different conformations and orientations.
-
Docking Algorithm: A docking program such as AutoDock Vina or MOE-Dock is used to perform the molecular docking.[1] These programs utilize algorithms (e.g., Lamarckian Genetic Algorithm) to explore the conformational space of the ligand within the defined grid box and to calculate the binding affinity for each conformation.
-
Parameter Settings: The number of genetic algorithm runs, population size, and the number of energy evaluations are set according to the software's recommendations and the complexity of the system.
3. Analysis of Docking Results:
-
Binding Energy and Pose Selection: The docking results are ranked based on their predicted binding energies (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Interaction Analysis: The selected binding pose is visualized to analyze the intermolecular interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[1][2] This analysis helps in understanding the molecular basis of the ligand's activity.
Mandatory Visualization
The following diagrams illustrate the general workflow of a comparative molecular docking study and a simplified representation of the c-Met signaling pathway, a key target for some spiro[indole-3,4'-piperidine] analogues.[3][4]
References
- 1. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Spiro[indole-3,4'-piperidine]
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Spiro[indole-3,4'-piperidine]. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Assessment
Spiro[indole-3,4'-piperidine] and its derivatives are heterocyclic compounds that require careful handling. Based on data for structurally similar compounds, Spiro[indole-3,4'-piperidine] is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment varies based on the experimental procedure and the physical form of the compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield must be worn over goggles when there is a significant risk of splashes or when handling larger quantities (>1 liter).[3][4] | Protects against chemical splashes, sprays, and airborne particles.[5][6] |
| Skin and Body Protection | Flame-resistant lab coat.[4] Chemical-resistant apron for handling larger volumes. Full-body chemical-resistant suit may be required depending on the scale and risk assessment.[5][7] Closed-toe shoes are mandatory.[4] | Prevents skin contact with the chemical.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Gloves must be inspected for integrity before use and disposed of after handling the compound.[3][7] Use proper glove removal technique to avoid cross-contamination.[3] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient or when handling fine powders outside of a contained system, a NIOSH-approved respirator (e.g., N95 for particulates or an appropriate cartridge respirator for vapors) is required.[5][9] | Prevents inhalation of dust, aerosols, or vapors.[5] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Engineering Controls:
-
Designate Work Area: Conduct all work with Spiro[indole-3,4'-piperidine] in a designated area within a certified chemical fume hood to ensure adequate ventilation.[3][10]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Emergency Preparedness: Locate and ensure the functionality of the nearest safety shower and eyewash station.[11]
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing Solids: When weighing the solid compound, use a balance inside the fume hood or a vented balance enclosure to minimize inhalation of fine particles.
-
Preparing Solutions: Add the solid compound to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Performing Reactions: Keep all reaction vessels closed or covered to the extent possible to prevent the release of vapors.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[3][11] Decontaminate the work surface.
Disposal Plan: Waste Management Protocol
Improper disposal is forbidden by law and poses a significant environmental risk.[12] Do not dispose of Spiro[indole-3,4'-piperidine] or its waste down the drain.[3][7][13]
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials contaminated with Spiro[indole-3,4'-piperidine] (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated needles or sharp objects in a designated sharps container.[14]
Final Disposal Procedure:
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and list all chemical components, including Spiro[indole-3,4'-piperidine].[14]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management contractor.[14][15] Incineration at a licensed facility is the preferred method for most pharmaceutical waste.[15]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of Spiro[indole-3,4'-piperidine].
References
- 1. Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. angenechemical.com [angenechemical.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. edvotek.com [edvotek.com]
- 10. neogen.com [neogen.com]
- 11. fishersci.com [fishersci.com]
- 12. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. slu.edu [slu.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
